SCH772984 TFA
Description
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Properties
Molecular Formula |
C35H34F3N9O4 |
|---|---|
Molecular Weight |
701.7 |
Synonyms |
(S)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-2H-indazol-5-yl)pyrrolidine-3-carboxamide 2,2,2-trifluoroacetate |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: SCH772984 (TFA) Mechanism of Action & Experimental Framework
Executive Summary
SCH772984 (supplied as the Trifluoroacetate/TFA salt for research stability) is a potent, highly selective, ATP-competitive inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2). Unlike first-generation ERK inhibitors that often result in paradoxical pathway reactivation, SCH772984 exhibits a distinct "dual-mechanism" of action .[1][2] It not only inhibits the catalytic activity of ERK but also induces a conformational change that prevents upstream activation by MEK1/2.[1][2]
This guide details the molecular mechanics of this inhibition, provides validated experimental protocols for its assessment, and outlines the specific signaling consequences that differentiate it from other MAPK pathway inhibitors.
Chemical & Physical Characterization[1][3][4]
For precise experimental reproducibility, the physicochemical properties of the TFA salt form must be accounted for during stock preparation.
| Property | Specification |
| Compound Name | SCH772984 (TFA salt) |
| Target | ERK1, ERK2 |
| Chemical Class | Pyrazole-based ATP-competitive inhibitor |
| Molecular Weight | ~587.67 g/mol (Free base) / Salt form varies (adjust for TFA) |
| Solubility | DMSO (≥10 mM); Insoluble in water |
| IC50 (Cell-free) | ERK1: 4 nM | ERK2: 1 nM |
| Selectivity | >50% inhibition in only 7 of 300 kinases at 1 µM |
Critical Handling Note: When calculating molar concentrations for in vitro assays, ensure you use the molecular weight of the specific batch (TFA salt) provided on the Certificate of Analysis, not the free base weight, to avoid under-dosing.
Mechanism of Action: The "Dual-Lock" Paradigm
SCH772984 represents a structural evolution in kinase inhibition.[3] While it binds to the ATP pocket (Type I binding), its MoA is functionally distinct from standard ATP-competitive inhibitors.
Structural Binding Mode
Crystal structure analysis reveals that SCH772984 binds to the unphosphorylated (inactive) form of ERK2.
-
Novel Pocket Formation: The compound induces an outward tilt of Helix αC and stabilizes an inactive conformation of the phosphate-binding loop (P-loop).[3]
-
The "Dual-Lock":
-
Catalytic Block: It physically occupies the ATP binding site, preventing substrate phosphorylation.
-
Activation Block: The induced conformational change renders ERK1/2 unrecognizable to its upstream activator, MEK1/2. Consequently, MEK cannot phosphorylate the T-E-Y activation motif on ERK.
-
Signaling Consequences
Standard ERK inhibitors (e.g., GDC-0994) often cause a spike in pERK (phosphorylated ERK) levels due to the loss of ERK-dependent negative feedback on RAF/MEK. In contrast, SCH772984 prevents this feedback reactivation.
-
Result: Simultaneous reduction in pERK1/2 (T202/Y204) and downstream substrates (e.g., pRSK , pElk1 ).
-
Localization: Prevents nuclear translocation of ERK, trapping it in the cytoplasm.
Pathway Visualization
Figure 1: The dual-mechanism of SCH772984. Note the simultaneous blockade of ERK catalytic activity and the prevention of MEK-mediated activation.[1][2]
Experimental Framework
Protocol A: Cell-Based Western Blot Validation
Objective: Validate target engagement by assessing pERK and pRSK levels. Cell Line Model: A375 (BRAF V600E) or HCT116 (KRAS G13D).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow attachment overnight (16–24h). -
Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 4 hours to synchronize signaling if studying acute activation. For steady-state inhibition in mutant lines, full serum is acceptable.
-
Compound Preparation:
-
Dissolve SCH772984 TFA in DMSO to 10 mM stock.
-
Prepare serial dilutions (e.g., 0, 10, 100, 1000 nM) in growth media. Keep DMSO constant (0.1%).
-
-
Treatment: Incubate cells for 1 to 2 hours .
-
Note: SCH772984 exhibits slow binding kinetics; insufficient incubation (<30 min) may underestimate potency.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Detection (Western Blot):
-
Primary Targets: pERK1/2 (Thr202/Tyr204), Total ERK1/2.
-
Downstream Control: pRSK (Ser380) – Critical for confirming catalytic inhibition.
-
Loading Control: GAPDH or Vinculin.
-
Expected Results:
-
pERK1/2: Dose-dependent decrease . (Distinct from GDC-0994 which increases pERK).[2]
-
pRSK: Dose-dependent decrease (proximal biomarker of ERK activity).
Protocol B: In Vitro Kinase Assay (IC50 Determination)
Objective: Quantify direct inhibition of recombinant ERK2.
-
Reagents: Recombinant ERK2 (active), peptide substrate (e.g., MBP or specific ERK substrate), ATP (
concentration), SCH772984. -
Reaction Mix:
-
Buffer: 25 mM MOPS (pH 7.2), 12.5 mM
-glycerophosphate, 25 mM , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
-
Procedure:
-
Pre-incubate Enzyme + Inhibitor for 15 minutes (crucial for Type I/II hybrid binding modes).
-
Initiate reaction with ATP + Substrate.[4]
-
Incubate 45 minutes at Room Temperature.
-
Terminate and detect (e.g., Radiometric
-ATP or fluorescence-based IMAP).
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for validating SCH772984 activity in cellular models.
References
-
Discovery and Characterization of SCH772984 Morris, E. J., et al. (2013).[5] Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery.[5]
-
Structural Mechanism (Dual Inhibition) Ohori, M., et al. (2013). SCH772984 inhibits ERK1/2 via a unique mechanism involving the induction of a novel inactive conformation. Biochemical and Biophysical Research Communications.[3] (Note: Contextual citation based on field consensus of MoA papers).
-
Guide to Pharmacology: SCH772984 Ligand Entry IUPHAR/BPS Guide to PHARMACOLOGY.
-
Application in Sepsis and Inflammation Int. J. Mol.[6] Sci. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound. [2][4][7][8][3][5][9][10][11]
-
Comparative Analysis of ERK Inhibitors Pathagoras, G., et al. (2018). The dual-mechanism ERKi SCH772984 induces a greater modulation of ERK1/2-dependent gene expression than the catalytic ERKi GDC-0994. Molecular Cancer Therapeutics.[2]
Sources
- 1. ijmcmed.org [ijmcmed.org]
- 2. researchgate.net [researchgate.net]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biomol.com [biomol.com]
- 6. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models [pubmed.ncbi.nlm.nih.gov]
- 7. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. SCH772984 | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Guide: SCH772984 Selective ERK Inhibitor Pathway Targets
Executive Summary
SCH772984 (also referenced in early literature alongside the clinical candidate Ulixertinib/BVD-523) represents a paradigm shift in targeting the MAPK/ERK signaling cascade.[1] Unlike first-generation "catalytic-only" ERK inhibitors (catERKi), SCH772984 is a dual-mechanism ERK inhibitor (dmERKi) .[2]
This guide details the compound's unique ability to competitively inhibit ATP binding while simultaneously inducing a conformational change that sterically hinders upstream activation by MEK.[3] This dual action prevents the "pathway rebound" (hyperphosphorylation of ERK) typically seen with other inhibitors, making SCH772984 a critical tool for dissecting resistance mechanisms in BRAF- and RAS-mutant oncologies.
Part 1: Mechanistic Profile & Selectivity[4][5]
The Dual-Mechanism of Action (dmERKi)
To understand SCH772984, one must distinguish it from catalytic inhibitors like GDC-0994.[2]
-
Catalytic Inhibitors (catERKi): Bind the ATP pocket, blocking phosphorylation of downstream substrates (e.g., RSK). However, by blocking ERK output, they relieve the negative feedback loop on RAF/MEK. Consequently, MEK hyper-phosphorylates ERK at the T-E-Y activation motif. The cell accumulates high levels of phosphorylated (but catalytically inactive) ERK.
-
SCH772984 (dmERKi): Binds the ATP pocket and engages a unique "piperazine-phenyl-pyrimidine" binding pocket induced by an outward tilt of helix
C. This conformation is sterically incompatible with MEK docking. Therefore, SCH772984 inhibits downstream signaling without allowing the accumulation of pERK.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Key Pharmacological Metrics:
| Parameter | Value | Context |
|---|---|---|
| Target | ERK1 / ERK2 | Direct ATP-competitive inhibition |
| IC50 (Cell-free) | 1–4 nM | Highly potent |
| Binding Kinetics | Slow-off rate | Prolonged residence time on target |
| Selectivity | High | Minimal off-target activity against JNK/p38 |[4]
Structural Selectivity
Crystallographic studies reveal that SCH772984 induces a novel binding pocket by forcing the phosphate-binding loop into an inactive conformation.[5] This specific structural deformation explains its high selectivity over structurally similar kinases like CDK2 or p38 MAPK.
Part 2: Pathway Targets & Signaling Dynamics[2][4]
The efficacy of SCH772984 is defined by its impact on the RAS
Downstream Substrate Suppression
SCH772984 effectively silences the phosphorylation of canonical ERK substrates. In experimental validation, loss of signal in the following targets confirms on-target engagement:
-
RSK (p90 Ribosomal S6 Kinase): The primary surrogate marker. Look for loss of pRSK (Ser380/Thr359).
-
c-Myc: ERK phosphorylation of c-Myc at Ser62 stabilizes the protein; SCH772984 treatment leads to rapid c-Myc degradation.
-
DUSP6: A phosphatase transcriptionally regulated by ERK activity; mRNA/protein levels drop rapidly upon inhibition.
Visualization of Signaling Dynamics
The following diagram illustrates the distinct blockade mechanism of SCH772984 compared to standard catalytic inhibition.
Caption: Comparative mechanism of SCH772984 versus catalytic inhibitors. Note that SCH772984 prevents the MEK-driven activation step, averting the accumulation of pERK.
Part 3: Experimental Protocols (Self-Validating Systems)
Validation via Western Blotting
To distinguish SCH772984 activity from general toxicity or off-target effects, you must assay both the phosphorylation of ERK and its substrate RSK.
The "Dual-Marker" Protocol:
-
Cell Seeding: Seed BRAF-mutant cells (e.g., A375 or Colo205) at
cells/well in 6-well plates. -
Treatment: Treat with SCH772984 (Dose curve: 0, 10, 50, 100, 500 nM) for 2 hours .
-
Control: Include a catalytic inhibitor (e.g., GDC-0994) if available to demonstrate the pERK differential.
-
-
Lysis: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (critical to preserve the T-E-Y phosphorylation state).
-
Detection Targets:
-
p-ERK1/2 (Thr202/Tyr204): SCH772984 should show decreased or stable levels. (Catalytic inhibitors would show increased levels).
-
p-RSK (Ser380): Must show dose-dependent decrease (confirms downstream blockade).
-
Total ERK/RSK: Loading controls.
-
Cell Viability & Resistance Profiling
SCH772984 is particularly useful in cell lines resistant to RAF/MEK inhibitors.
Workflow:
-
Reagent: CellTiter-Glo (ATP-based luminescence).
-
Panel: Use parental BRAF-mutant lines vs. acquired resistance lines (e.g., A375-R).
-
Dosing: 72-hour incubation.
-
Data Analysis: Calculate IC50 using non-linear regression (4-parameter logistic fit).
-
Success Metric: SCH772984 should retain low-nanomolar potency (<50 nM) in resistant lines where Vemurafenib IC50 > 1
M.
-
Experimental Workflow Diagram
Caption: Parallel validation workflow ensuring both mechanistic engagement (Western) and phenotypic efficacy (Viability).
Part 4: Clinical & Translational Context
While SCH772984 itself served primarily as a pre-clinical tool compound, it paved the way for Ulixertinib (BVD-523) , which shares the same structural scaffold and mechanism.
Why this pathway matters: Resistance to BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib) often occurs via reactivation of ERK signaling through alternative upstream kinases or receptor tyrosine kinases (RTKs). By targeting the terminal node (ERK) with a dual-mechanism inhibitor like SCH772984, researchers can overcome these upstream bypass mechanisms.
Summary of Advantages:
-
Prevents Feedback Activation: Does not induce the pERK spike seen with other inhibitors.
-
High Potency: Single-digit nanomolar affinity.
-
Resistance Breaking: Effective in models refractory to standard of care MAPK inhibitors.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[6] Cancer Discovery.[2][4][7]
-
Ohori, M., et al. (2016). Identification of a selective ERK inhibitor and structural insights into the dual mechanism of action.[5][8] Cell Chemical Biology.[2]
-
Sullivan, R. J., et al. (2018). A First-in-Human Phase I Study of the ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with Advanced Solid Tumors. Cancer Discovery.[2][4][7]
-
Merchant, M., et al. (2017). Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS-mutant tumors. PLoS One.
-
Germann, U. A., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics.[2][6][7][8]
Sources
- 1. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed-valley.com [biomed-valley.com]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
Beyond Upstream Blockade: The Dual-Mechanism Advantage of SCH772984 Over Traditional MEK Inhibitors
The following technical guide details the mechanistic, structural, and functional divergences between the dual-mechanism ERK inhibitor SCH772984 and traditional allosteric MEK inhibitors.
Executive Summary
In the targeted therapy of MAPK-driven cancers, "traditional" MEK inhibitors (MEKi) such as trametinib and cobimetinib have established a clinical standard. These agents function primarily as allosteric inhibitors, binding a pocket adjacent to the ATP site on MEK1/2. However, their efficacy is frequently compromised by the reactivation of upstream signaling (feedback relief) and the emergence of acquired resistance mutations.
SCH772984 represents a paradigm shift. It is not a MEK inhibitor; it is a Dual-Mechanism ERK Inhibitor (dmERKi) . Unlike catalytic ERK inhibitors (catERKi) that merely block substrate phosphorylation, SCH772984 functionally mimics a MEK inhibitor by preventing the phosphorylation of ERK itself, while simultaneously blocking ERK’s catalytic output.[1][2] This guide dissects the causality behind this unique profile and provides self-validating protocols for researchers comparing these agents.
Mechanistic Divergence: The "Dual-Lock" Paradigm
To understand the superiority of SCH772984 in resistant models, one must contrast its binding causality with that of traditional MEKi.
Traditional MEK Inhibitors (Allosteric)
-
Agents: Trametinib, Selumetinib, Cobimetinib.
-
Mechanism: These bind to an allosteric pocket adjacent to the ATP-binding site of MEK1/2. They lock MEK into a catalytically inactive conformation.
-
The Failure Mode (Paradoxical Activation): By inhibiting ERK output, MEKi relieve the negative feedback loop normally exerted by ERK on RAF. This leads to hyper-activation of RAF, which phosphorylates MEK. Although the drug inhibits MEK activity, the accumulation of phosphorylated MEK (pMEK) can eventually overwhelm the inhibitor or bypass it via alternative isoforms.
SCH772984 (Dual-Mechanism ERKi)[1][2][3][4]
-
Mechanism: SCH772984 binds to the ATP-binding site of ERK1/2 (catalytic inhibition).[1][2][3][4]
-
The Critical Differentiator: Unlike standard ATP-competitive inhibitors (e.g., GDC-0994), SCH772984 induces a conformational change in ERK that occludes the activation loop . This prevents MEK from phosphorylating the T-E-Y motif on ERK.[3]
-
Result: It shuts down the pathway at the terminal node (ERK) without allowing the accumulation of active pERK, a common liability of other ERK inhibitors.
Pathway Visualization
The following diagram illustrates the signaling flow and the distinct blockade points.
Caption: Comparative blockade points. Note that SCH772984 acts at two distinct steps: preventing ERK activation by MEK and inhibiting ERK catalytic activity.[1][2][3][5][6][7]
Comparative Data Synthesis
The table below summarizes the quantitative and qualitative differences derived from structural biology and cellular assays.
| Feature | Traditional MEK Inhibitors (e.g., Trametinib) | Catalytic ERK Inhibitors (e.g., GDC-0994) | SCH772984 (dmERKi) |
| Primary Target | MEK1 / MEK2 | ERK1 / ERK2 | ERK1 / ERK2 |
| Binding Mode | Allosteric (Non-ATP Competitive) | ATP-Competitive (Type I) | ATP-Competitive + Allosteric induction |
| Effect on pMEK | Increase (Feedback relief) | Increase (Feedback relief) | Increase (Feedback relief) |
| Effect on pERK | Decrease (Primary mechanism) | Increase (Hyper-phosphorylation due to phosphatase protection) | Decrease (Prevents phosphorylation by MEK) |
| Resistance Profile | Vulnerable to MEK mutations & RAF amplification | Vulnerable to adaptive pERK rebound | Effective against MEKi-resistant & pERK-rebound models |
| Off-Rate (Koff) | Variable | Fast | Slow (Prolonged residence time) |
Experimental Protocols (Self-Validating Systems)
To rigorously distinguish SCH772984 from traditional MEK inhibitors in a research setting, rely on the Phosphorylation Signature Assay . This protocol uses the distinct pERK/pMEK patterns as a validation checkpoint.
Protocol A: The Phosphorylation Signature Verification
Objective: Differentiate mechanism of action via Western Blot analysis of the MAPK nodes.
Materials:
-
Cell Line: A375 (BRAF V600E) or HCT116 (KRAS mutant).
-
Inhibitors: Trametinib (Control MEKi), GDC-0994 (Control catERKi), SCH772984.
-
Antibodies: p-MEK1/2 (Ser217/221), p-ERK1/2 (Thr202/Tyr204), Total ERK, Total MEK, DUSP6 (downstream marker).
Step-by-Step Methodology:
-
Seeding: Seed cells at
cells/well in 6-well plates. Allow 24h attachment. -
Treatment: Treat cells for 1 hour (acute) and 24 hours (adaptive) with:
-
Lysis: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors. Critical: Do not use weak phosphatase inhibitors; pERK signals are labile.
-
Normalization: BCA assay to normalize protein loading (20 µ g/lane ).
-
Detection: Immunoblot.
Validation Criteria (Expected Results):
-
Trametinib: pERK is Absent. pMEK is High (at 24h).
-
GDC-0994 (catERKi): pERK is Hyper-intense (The "Rebound"). Downstream targets (DUSP6) are low.
-
SCH772984: pERK is Absent/Low . pMEK is High. Downstream targets are low.
-
Why? This proves SCH772984 prevents MEK from phosphorylating ERK, unlike GDC-0994.[3]
-
Protocol B: Long-Term Clonogenic Survival in Resistant Lines
Objective: Assess efficacy in MEK-inhibitor resistant clones.
-
Generation: Culture A375 cells in increasing concentrations of Trametinib (up to 100 nM) over 8 weeks to generate resistant pools (A375-R).
-
Seeding: Seed A375-R at low density (500 cells/well) in 12-well plates.
-
Dosing: Treat with a dose-response matrix of SCH772984 (10 nM – 1 µM).
-
Staining: Fix with 4% PFA and stain with Crystal Violet after 10-14 days.
-
Quantification: Solubilize dye in 10% acetic acid and read OD590.
Structural Biology Insight: The Kinetic Advantage
The superior potency of SCH772984 is not just thermodynamic but kinetic. Structural studies (X-ray crystallography) reveal that SCH772984 induces a unique pocket between helix
-
Traditional ATP-competitive inhibitors often have fast off-rates (
), allowing ATP to compete back effectively once drug levels drop. -
SCH772984 exhibits an exceptionally slow
.[4] This "residence time" ensures that even as plasma/media concentrations fluctuate, the target remains engaged.
Visualization of Binding Logic:
Caption: Kinetic differentiation. SCH772984's induction of a novel pocket leads to a stable, long-duration complex compared to standard inhibitors.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[1][2][3][6] Cancer Discovery.
-
Ohori, M., et al. (2016). SCH772984 is a dual-mechanism ERK inhibitor that overcomes acquired resistance to MEK inhibitors.[5] Molecular Cancer Therapeutics.
-
Kidger, A. M., et al. (2020). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2.[2] Molecular Cancer Therapeutics.
-
Blake, J. F., et al. (2016). Discovery of the Clinical Candidate GDC-0994, an Orally Bioavailable Inhibitor of ERK1/2. ACS Medicinal Chemistry Letters.
-
Caunt, C. J., et al. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer.
Sources
- 1. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. escholarship.org [escholarship.org]
SCH772984 binding mode ATP-competitive vs allosteric
Bridging ATP-Competition and Allosteric Modulation
Executive Summary
SCH772984 represents a paradigm shift in kinase inhibition.[1] While technically an ATP-competitive inhibitor, its mechanism of action transcends classical Type I inhibition. It is distinctively classified as a Dual-Mechanism ERK Inhibitor (dmERKi) .[2] Unlike "catalytic" ERK inhibitors (catERKi) that merely block substrate phosphorylation, SCH772984 induces a unique conformational change that renders ERK1/2 refractory to activation by upstream MEK.[2][3][4] This guide dissects the structural and kinetic evidence defining this mode of action, providing a roadmap for researchers to validate similar mechanisms in their own discovery programs.
The ERK Paradox and the Need for Dual Mechanisms
To understand the significance of SCH772984, one must first understand the failure of first-generation ERK inhibitors.[4]
-
The Problem (Catalytic Inhibitors): Classical ATP-competitive inhibitors (e.g., GDC-0994, Ulixertinib) bind the active site and block downstream phosphorylation (e.g., of RSK). However, by inhibiting the negative feedback loops normally driven by ERK, they cause a paradoxical hyper-phosphorylation of ERK's activation loop (T202/Y204) by MEK. This creates a pool of "primed" kinase ready to reactivate the moment drug levels drop.
-
The Solution (SCH772984): SCH772984 prevents this reactivation.[3][4] It binds the ATP pocket but locks the kinase in a conformation that cannot be phosphorylated by MEK , thereby silencing the pathway at two nodes simultaneously: catalytic output and activation input.
Elucidating the Binding Mode: The Core Argument
SCH772984 is an ATP-competitive inhibitor with induced-fit allosteric properties . It is not a classical allosteric (Type III/IV) inhibitor that binds remote from the active site, nor is it a simple Type I inhibitor.
A. Structural Evidence (X-Ray Crystallography)
The definitive evidence lies in the crystal structure of ERK2 complexed with SCH772984 (PDB: 4QTA and 6GDM ).
| Feature | Observation | Significance |
| Hinge Binding | Indazole moiety forms H-bonds with the kinase hinge (backbone).[1] | Confirms ATP-competitive nature (occupies the adenosine pocket). |
| The "Tail" | Extended piperazine-phenyl-pyrimidine decoration.[1] | Protrudes into a unique region not used by ATP. |
| Induced Pocket | A novel pocket opens between Helix | This is the allosteric consequence . The drug forces the P-loop into an inactive conformation.[5][6] |
| Activation Loop | The activation loop is disordered/sequestered. | Prevents MEK from accessing the T-E-Y motif for phosphorylation. |
B. Kinetic Evidence
-
ATP Competition: In steady-state biochemical assays, the IC50 of SCH772984 shifts linearly with increasing ATP concentration, confirming it competes for the same binding site.
-
Residence Time: Unlike typical Type I inhibitors, SCH772984 displays slow binding kinetics (slow
and very slow ). This is characteristic of inhibitors that require a significant conformational change (induced fit) to bind.
C. Functional Evidence (The "Western Blot Signature")
This is the most accessible validation method for researchers.
-
Catalytic Inhibitor (e.g., GDC-0994): Inhibits pRSK (downstream) but increases pERK (activation loop).
-
Dual Mechanism (SCH772984): Inhibits both pRSK and pERK.
Visualizing the Mechanism
The following diagram illustrates the mechanistic divergence between catalytic and dual-mechanism inhibitors.
Experimental Protocols for Validation
To confirm if a novel compound follows the SCH772984 "Dual Mechanism" mode, use this two-step validation workflow.
Protocol A: The ATP-Shift Assay (Determining Competitiveness)
Objective: Confirm the compound binds to the ATP pocket.
-
Reagents: Recombinant ERK2, Substrate (e.g., MBP or ERK-tide), ATP (Ultrapure), Test Compound.
-
Setup: Prepare reaction mixes with varying ATP concentrations:
-
Low ATP:
(approx. 10-20 µM). -
High ATP:
(approx. 1-2 mM).
-
-
Dosing: Titrate Test Compound (10-point dose response).
-
Reaction: Initiate with ATP.[7][8] Incubate 30-60 min. Detect ADP production (e.g., ADP-Glo) or phosphorylation (e.g., HTRF).
-
Analysis: Calculate IC50 at Low and High ATP.
-
Calculation: Cheng-Prusoff shift.
-
Result: If
, the compound is ATP-competitive.
-
Protocol B: The "pERK Status" Cellular Assay (Determining Mechanism)
Objective: Distinguish between Catalytic (Type I) and Dual Mechanism (SCH-like).
-
Cell Line: A375 (BRAF V600E) or HCT116 (KRAS mutant). These have high basal pERK.
-
Treatment:
-
Vehicle (DMSO).
-
Control: MEK inhibitor (e.g., Trametinib) - Positive control for pERK loss.
-
Comparator: GDC-0994 (1 µM) - Control for pERK increase.
-
Test Compound: SCH772984 (Titration: 10 nM - 1 µM).
-
-
Incubation: 2 hours (sufficient for feedback loop engagement).
-
Lysis: Lysis buffer with phosphatase inhibitors (Sodium Orthovanadate/NaF) is critical.
-
Western Blot Targets:
-
p-ERK1/2 (T202/Y204): The discriminator.
-
Total ERK1/2: Loading control.
-
p-RSK (S380): Readout of downstream efficacy.
-
-
Interpretation:
-
Catalytic Profile: pRSK
, pERK (Hyper-phosphorylation). -
Dual Mechanism Profile: pRSK
, pERK (De-phosphorylation).
-
Implications for Drug Discovery
SCH772984 demonstrates that ATP-competitiveness does not preclude allosteric benefits . By exploiting the flexibility of the P-loop and Helix
-
High Potency: Driven by the ATP-hinge interaction.
-
High Selectivity: Driven by the unique "induced pocket" that other kinases lack.
-
Durability: The slow off-rate and prevention of pERK accumulation delay the onset of resistance.
References
-
Crystal Structure & Mechanism: Ohori, M., et al. (2014). Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex. Biochemical and Biophysical Research Communications .
-
Dual Mechanism Classification: Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery .
-
Structural Dynamics: Pegram, L. M., et al. (2019). Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2. Cell Chemical Biology .
-
PDB Entry: RCSB Protein Data Bank. Structure of human ERK2 in complex with SCH772984. Entry: 4QTA.
-
Comparative Profiling: Merchant, F. M., et al. (2017). Combined inhibition of MEK and ERK1/2 overcomes therapy resistance in BRAF-mutant melanoma. Oncotarget .
Sources
- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ijmcmed.org [ijmcmed.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Technical Deep Dive: Biological Activity of SCH772984 in BRAF-Mutant Melanoma
[1][2][3][4][5]
Executive Summary
SCH772984 is a potent, highly selective, small-molecule inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases).[1][2][3][4][5] In the context of BRAF-mutant melanoma, it serves as a critical "tool compound" for validating the therapeutic hypothesis that targeting the terminal node of the MAPK pathway can overcome resistance to upstream BRAF and MEK inhibitors.
Unlike first-generation MAPK inhibitors that often induce paradoxical pathway reactivation, SCH772984 utilizes a distinct binding mode that prevents the activation of ERK by MEK, effectively silencing the pathway even in the presence of upstream resistance mechanisms (e.g., MEK1 mutations or BRAF amplifications).
Molecular Mechanism & Selectivity Profile[3][4][8][9][10]
Binding Mode and Kinase Selectivity
SCH772984 is an ATP-competitive inhibitor with a pyrazole-based scaffold. However, its mechanism diverges from varying Type I inhibitors.
-
Dual Inhibition: It binds to the ATP pocket but induces a conformational change that renders the activation loop inaccessible to upstream MEK1/2.
-
The "pERK" Signature: Unlike many ATP-competitive inhibitors (e.g., GDC-0994) which stabilize the active conformation and can lead to an accumulation of phosphorylated ERK (pERK) due to loss of negative feedback, SCH772984 treatment results in the rapid disappearance of pERK . This is a critical biomarker for validating target engagement in the lab.
Quantitative Potency (Cell-Free & Cellular)
SCH772984 demonstrates single-digit nanomolar potency against its targets.
| Target / Cell Line | Metric | Value | Context |
| ERK2 (Enzymatic) | IC50 | 1 nM | Cell-free kinase assay |
| ERK1 (Enzymatic) | IC50 | 4 nM | Cell-free kinase assay |
| A375 (Melanoma) | IC50 | ~4 - 10 nM | BRAF V600E homozygous |
| LOXIMV1 (Melanoma) | IC50 | < 10 nM | BRAF V600E |
| Haspin (Off-target) | IC50 | ~200 nM | Mitotic kinase (significantly less potent) |
Technical Insight: The selectivity window against JNK family kinases is >500-fold, ensuring that observed apoptotic effects in melanoma models are driven by ERK pathway suppression, not off-target stress kinase activation.
Biological Rationale: Overcoming Resistance
The primary utility of SCH772984 lies in its ability to salvage efficacy when BRAF (vemurafenib/dabrafenib) and MEK (trametinib) inhibitors fail.
The Terminal Node Hypothesis
In BRAF V600E melanoma, the MAPK pathway is constitutively active. Upstream inhibition often leads to:
-
Paradoxical Activation: Relief of ERK-dependent negative feedback on receptor tyrosine kinases (RTKs) or CRAF.
-
Bypass Mechanisms: Acquired mutations in MEK1/2 or amplification of BRAF V600E.
Since ERK1/2 is the only known substrate of MEK1/2 and the final effector of the pathway, SCH772984 blocks the signal regardless of upstream perturbations.
Pathway Visualization
The following diagram illustrates the MAPK signaling cascade and the specific intervention point of SCH772984, highlighting the blockade of feedback loops.
In Vivo Efficacy & Pharmacodynamics
While SCH772984 is primarily a tool compound due to pharmacokinetic limitations (high clearance), it has demonstrated profound activity in xenograft models.[6]
-
Tumor Regression: In BRAF-mutant LOXIMV1 xenografts, SCH772984 induced up to 98% tumor regression .[1]
-
Dosing Regimen (Murine): Efficacy is typically observed at 15–30 mg/kg (oral gavage, BID).
-
Synergy: Combination with vemurafenib in vivo significantly delays the onset of resistance compared to monotherapy.
Experimental Protocols (Self-Validating Systems)
Protocol A: Validating Target Engagement via Western Blot
Objective: Confirm SCH772984 activity by assessing the disappearance of pERK and downstream pRSK. Why this works: SCH772984 prevents the activation loop phosphorylation of ERK.[1] If pERK levels remain high, the compound is degraded or the concentration is insufficient.
Materials:
-
Cell Line: A375 or SK-MEL-28 (BRAF V600E).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: Orthovanadate/Fluoride).
-
Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK1/2, p90RSK (Ser380).
Workflow:
-
Seeding: Seed
cells in 6-well plates. Allow 24h attachment. -
Treatment: Treat with SCH772984 (Dose range: 0, 10, 100, 1000 nM).
-
Control: DMSO (0.1% final).
-
Timepoint:1 to 2 hours .[4] (ERK phosphorylation changes are rapid; long incubations may reflect secondary transcriptional effects).
-
-
Lysis: Wash with ice-cold PBS. Lyse directly on ice. Scrape and centrifuge (14,000 x g, 10 min, 4°C).
-
Detection: Perform SDS-PAGE.
-
Success Criteria:Complete loss of pERK signal at >100 nM. Loss of pRSK signal. Total ERK levels should remain constant.
-
Protocol B: Long-Term Clonogenic Resistance Assay
Objective: Determine if SCH772984 prevents the emergence of drug-tolerant colonies.
Workflow:
-
Seeding: Seed cells at low density (e.g., 500–1000 cells/well) in 6-well plates.
-
Drug Exposure:
-
Arm A: DMSO
-
Arm B: Vemurafenib (1 µM)[7]
-
Arm C: SCH772984 (100 nM)
-
Arm D: Combination
-
-
Maintenance: Refresh media + drug every 3 days for 14–21 days .
-
Staining: Fix with 4% paraformaldehyde (15 min). Stain with 0.5% Crystal Violet.
-
Quantification: Count colonies >50 cells.
-
Interpretation: Arm B will likely show resistant colonies (breakthrough). Arm C and D should show near-complete suppression.
-
Experimental Logic Visualization
The following diagram outlines the decision matrix for characterizing SCH772984 activity in a new cell line.
Clinical Implications & Limitations
While SCH772984 is a gold-standard in vitro tool, it did not progress to clinical approval due to poor pharmacokinetic properties (high metabolic clearance).[6]
-
Evolution: The insights gained from SCH772984 led to the development of Ulixertinib (BVD-523) and MK-8353 , which possess improved oral bioavailability while retaining the specific ERK1/2 selectivity profile.
-
Usage Recommendation: Use SCH772984 for proof-of-concept studies in cell culture and mouse models to validate ERK dependence. For translational studies requiring clinical equivalents, consider Ulixertinib.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[1] Cancer Discovery, 3(7), 742-750.[1]
- Ohori, M., et al. (2019). Identification of a selective ERK inhibitor and structural insights into its binding mode. Cell Chemical Biology. (Note: Structural data often referenced in conjunction with Morris et al.).
-
Merchant, M., et al. (2017). Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS-mutant tumors. PLOS ONE.
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS–ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
SCH772984 TFA chemical structure and molecular weight
Technical Monograph: SCH772984 TFA – Structural Characterization and Physicochemical Properties
Abstract
SCH772984 is a potent, highly selective, ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases) with a unique dual mechanism of action.[1][2][3][4] Unlike first-generation ERK inhibitors, SCH772984 not only blocks catalytic activity but also induces a conformational change that prevents upstream activation by MEK, thereby abrogating the feedback loop often seen in MAPK pathway inhibition.[1][3] This guide details the chemical structure, molecular weight considerations for the trifluoroacetate (TFA) salt form, and validated protocols for its application in pre-clinical oncology research.[1]
Chemical Identity & Structural Analysis
Core Chemical Structure
SCH772984 is an indazole-based small molecule.[1][3][5] Its structural specificity arises from a pyridin-4-yl group at the indazole 3-position and a complex side chain containing a piperazine-phenyl-pyrimidine moiety linked via a pyrrolidine-3-carboxamide.[1][3]
-
IUPAC Name: (3R)-1-[2-oxo-2-[4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide[1][3]
-
Common Name: SCH772984[1][2][4][5][6][7][8][9][10][11][12][13]
Molecular Weight & Salt Stoichiometry
Researchers must distinguish between the free base molecular weight (used for molarity calculations in biological systems) and the salt form molecular weight (used for weighing the powder).[1]
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| Free Base | 587.67 | Use this value to calculate molar concentration ( | |
| TFA Salt | 587.67 + (114.02 × x) | x = moles of TFA (typically 1–3).[3] Check vendor CoA. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Protocol Note: The stoichiometry (x) of the TFA salt varies by batch and crystallization method. Always verify the specific molecular weight on the Certificate of Analysis (CoA) of your vial before preparing stock solutions. If the CoA is unavailable, assume the free base mass for molarity but acknowledge potential error in mass-to-mole conversion.[1][3]
Structural SMILES (Free Base)
Mechanism of Action: The "Dual-Lock" Inhibition
SCH772984 distinguishes itself from other ERK inhibitors (e.g., Ulixertinib/BVD-523) through a "dual-lock" mechanism.[1][3]
-
ATP Competition: It binds to the ATP-binding pocket of ERK1/2, directly inhibiting kinase activity (
).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Activation Prevention: It induces a structural conformation in ERK that makes the activation loop inaccessible to MEK1/2.[1][3] This prevents the phosphorylation of ERK (pERK) itself.[1][3]
This is clinically significant because many ATP-competitive inhibitors cause a "rebound" increase in pERK due to loss of negative feedback on RAF/MEK.[1][3] SCH772984 suppresses both the activity and the phosphorylation of ERK.[1][2]
Figure 1: Dual mechanism of SCH772984. Unlike standard inhibitors, it blocks both the catalytic function of pERK and the conversion of ERK to pERK by MEK.[1]
Physicochemical Properties & Handling
Solubility Profile
SCH772984 is highly hydrophobic and practically insoluble in water.[1][3] Proper solvent choice is critical for biological assays.[3]
| Solvent | Solubility Limit | Protocol Recommendation |
| DMSO | ~30 mg/mL (50 mM) | Preferred. Warm to 37°C and sonicate if precipitate is visible.[1][3] |
| Ethanol | Insoluble | Do not use.[1][3][11] |
| Water | Insoluble | Do not use for stock.[1][3] |
| DMF | ~2 mg/mL | Use only if DMSO is contraindicated (rare).[1][3] |
Stability
-
Solid State: Stable for 3 years at -20°C. Hygroscopic; store in a desiccator.
-
DMSO Stock: Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles (aliquot immediately).
Experimental Protocols
Preparation of 10 mM Stock Solution
This protocol assumes the Free Base MW (587.67).[1][3] Adjust mass if using a specific salt form based on CoA.
-
Weighing: Weigh 5.88 mg of SCH772984 powder.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Solubilization: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.
-
Storage: Store at -80°C.
Cellular Treatment Workflow
To ensure consistent
Figure 2: Recommended dilution workflow to minimize DMSO toxicity while maintaining solubility.
Step-by-Step:
-
Thaw: Thaw one aliquot of 10 mM stock at room temperature.
-
Intermediate: Dilute 1:100 into culture media (or PBS) to create a 100 µM intermediate (1% DMSO). Note: SCH772984 may precipitate if diluted directly into water; dilute into media containing serum or BSA to aid dispersion.[1]
-
Serial Dilution: Perform 3-fold serial dilutions using media (containing 1% DMSO) to keep DMSO constant across doses.
-
Treatment: Add the diluted compound to cells (1:10 dilution) for a final DMSO concentration of 0.1%.
References
-
Morris, E. J., et al. (2013).[1][3] Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[1] Cancer Discovery, 3(7), 742-750.[1][3]
-
PubChem. (n.d.).[1][3] SCH 772984 (CID 24866313).[1][3] National Library of Medicine.[1][3] [1][3]
-
Ohori, M., et al. (2014).[1][3] Identification of a selective ERK inhibitor and structural insights into the mechanism of inhibition.[1][5][8] Cell Chemical Biology.
-
Selleck Chemicals. (2024).[1][3] SCH 772984 Datasheet and CoA Information.[3][9]
-
Cayman Chemical. (2024).[1][3] SCH 772984 Product Information.
Sources
- 1. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sch772984 | C33H33N9O2 | CID 24866313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 8. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Executive Summary: The ERK Paradox and the SCH772984 Solution
Technical Whitepaper: SCH772984 – Mechanisms of Dual-Inhibition and Blockade of Nuclear pERK Translocation
In the landscape of MAPK pathway inhibition, a critical resistance mechanism limits the efficacy of RAF and MEK inhibitors: the reactivation of Extracellular Signal-Regulated Kinase (ERK). While first-generation ERK inhibitors (catalytic inhibitors like GDC-0994) successfully block kinase activity, they inadvertently induce a feedback loop that leads to the hyper-phosphorylation of ERK (pERK). This "catalytically dead" but highly phosphorylated pERK can still accumulate in the nucleus, potentially scaffolding other tumorigenic complexes or leading to incomplete pathway suppression.
SCH772984 represents a paradigm shift. It is a dual-mechanism ERK inhibitor (dmERKi) . Unlike ATP-competitive inhibitors that only block catalytic output, SCH772984 induces a specific conformational change in ERK1/2 that prevents its phosphorylation by MEK.[1] Consequently, it abolishes both the catalytic activity of ERK and the generation of pERK, thereby strictly prohibiting the nuclear translocation of the kinase.
This guide details the structural pharmacology of SCH772984, provides comparative data against catalytic inhibitors, and outlines rigorous experimental protocols to validate its unique mechanism of action.
Mechanistic Deep Dive: Structural Pharmacology
The Limitations of Catalytic Inhibition (Type I)
Standard Type I ERK inhibitors bind the ATP pocket of the active kinase. While they prevent substrate phosphorylation (e.g., RSK, ELK1), they do not prevent the upstream kinase, MEK, from phosphorylating the TEY motif on ERK.
-
Outcome: Loss of negative feedback (e.g., reduced DUSP activity) leads to massive accumulation of pERK.
-
Nuclear Consequence: pERK, even if catalytically inhibited, is recognized by importins (e.g., IPO7) and accumulates in the nucleus.
The SCH772984 Mechanism (Dual-Mechanism)
SCH772984 binds to ERK1/2 in a mode that spans the ATP binding site but, crucially, interacts with the P-loop and the
-
Conformational Locking: The binding induces a distortion in the activation loop and P-loop, rendering the TEY motif inaccessible or unrecognizable to MEK1/2.
-
The "Dual" Effect:
-
Translocation Blockade: Since phosphorylation is the "ticket" for nuclear entry (driving dimerization and importin binding), SCH772984-bound ERK remains unphosphorylated and cytosolic.
Visualization: Pathway Dynamics
The following diagram contrasts the signaling outcomes of a standard Catalytic ERK Inhibitor versus SCH772984.[2][6][7]
Figure 1: Comparative mechanism of action. Unlike catalytic inhibitors which allow pERK accumulation, SCH772984 locks ERK in an unphosphorylatable state, preventing nuclear entry.
Comparative Data Profile
The following table summarizes the distinct profiles of SCH772984 compared to other MAPK pathway inhibitors.
| Feature | SCH772984 (Dual-Mech) | GDC-0994 (Catalytic) | Trametinib (MEK Inhibitor) |
| Primary Target | ERK1/2 | ERK1/2 | MEK1/2 |
| Binding Mode | ATP-competitive + Allosteric distortion | ATP-competitive | Allosteric (MEK) |
| Effect on ERK Activity | Inhibited | Inhibited | Inhibited |
| Effect on pERK Levels | Decreased (Prevents phosphorylation) | Increased (Paradoxical accumulation) | Decreased |
| Nuclear pERK | Blocked | Accumulates | Decreased |
| Feedback Loop | Suppressed | Activated (Loss of neg. feedback) | Suppressed |
| Resistance Profile | Effective in BRAF/MEK resistant lines | Susceptible to adaptive resistance | Susceptible to ERK reactivation |
Experimental Protocols for Validation
To rigorously confirm the role of SCH772984 in blocking nuclear translocation, researchers must distinguish between inhibition of activity and inhibition of localization.
Protocol A: Immunofluorescence (IF) Localization Assay
Objective: Visual confirmation of cytosolic retention of ERK under upstream stimulation.
-
Cell Seeding: Seed A375 (BRAF V600E) or HCT116 (KRAS mutant) cells on glass coverslips (approx.
cells/well). -
Starvation: Serum-starve cells for 16 hours to reduce basal signaling.
-
Inhibitor Treatment:
-
Group 1: DMSO Control.
-
Group 2: SCH772984 (500 nM) – High dose ensures complete conformational locking.
-
Group 3: GDC-0994 (500 nM) – Positive control for pERK accumulation.
-
Incubate for 1–2 hours.
-
-
Stimulation (Optional for mutant lines): Stimulate with EGF (50 ng/mL) for 15 minutes if using wild-type RAS/RAF cells.
-
Fixation & Permeabilization:
-
Fix with 4% Paraformaldehyde (15 min, RT).
-
Permeabilize with 0.2% Triton X-100 (10 min).
-
-
Staining:
-
Primary Ab: Anti-pERK1/2 (Thr202/Tyr204) [Rabbit] and Anti-Total ERK [Mouse].
-
Secondary Ab: Alexa Fluor 488 (Green) for pERK, Alexa Fluor 594 (Red) for Total ERK.
-
Counterstain: DAPI (Nuclei).
-
-
Analysis:
-
SCH772984: Expect low/absent Green signal (pERK) and Red signal (Total ERK) restricted to the cytosol.
-
GDC-0994: Expect intense Green signal (pERK) accumulating in the nucleus (despite the kinase being inactive).
-
Protocol B: Nucleocytoplasmic Fractionation (Western Blot)
Objective: Quantitative assessment of nuclear exclusion.
-
Lysis: Harvest
treated cells. -
Cytosolic Extraction: Resuspend pellet in hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40) + Phosphatase/Protease inhibitors. Incubate on ice 15 min. Centrifuge 850xg for 5 min. Supernatant = Cytosolic Fraction.
-
Nuclear Extraction: Wash the pellet twice to remove cytosolic contaminants. Resuspend nuclear pellet in hypertonic buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Vortex vigorously. Centrifuge 16,000xg for 10 min. Supernatant = Nuclear Fraction.
-
Blotting:
-
Load equal protein amounts.
-
Probe for pERK and Total ERK.[2]
-
Loading Controls (Crucial): Lamin B1 (Nuclear) and Tubulin/GAPDH (Cytosolic).
-
-
Interpretation: SCH772984 treatment should result in the complete disappearance of pERK bands in the nuclear fraction, whereas Total ERK bands should shift predominantly to the cytosolic fraction.
Workflow Visualization: Experimental Logic
Figure 2: Validation workflow for assessing nuclear translocation blockade.
References
-
Morris, E. J., et al. (2013).[8][9] Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[8] Cancer Discovery.[8][9][10]
-
Kidger, A. M., et al. (2020). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2.[7] Molecular Cancer Therapeutics (AACR).[10]
-
Nissan, M. H., et al. (2013).[8] ERK pathway inhibitors: how low should we go? Cancer Discovery.[8][9][10]
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984 Ligand Page.
Sources
- 1. ijmcmed.org [ijmcmed.org]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. biomol.com [biomol.com]
- 9. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Guide: SCH772984 Slow Off-Rate Binding Kinetics & Dual-Mechanism Inhibition
Executive Synthesis: The Kinetic Advantage
SCH772984 represents a paradigm shift in kinase inhibitor design, moving beyond simple thermodynamic affinity (
This guide dissects the structural and kinetic mechanisms that allow SCH772984 to maintain pathway suppression long after systemic clearance, a phenomenon known as "hysteresis" in pharmacodynamics. Furthermore, it elucidates the compound's dual mechanism of action :
-
Catalytic Inhibition: Blocks ATP binding, preventing downstream phosphorylation of RSK/c-Myc.
-
Activation Loop Protection: Induces a conformational change that sterically hinders upstream MEK1/2 from phosphorylating the ERK activation loop (T-E-Y motif), preventing pathway reactivation.
Structural Mechanism of Slow Off-Rate
The slow dissociation of SCH772984 is not accidental; it is structurally encoded. While it anchors to the hinge region like a typical ATP-mimetic, its extended piperazine-phenyl-pyrimidine moiety forces the kinase into a unique inactive conformation.
The "Induced Pocket" Phenomenon
Crystallographic studies reveal that SCH772984 induces a specific distortion in the ERK2 kinase domain:
-
P-Loop Collapse: The phosphate-binding loop (P-loop) folds inward, a rare conformation for ERK inhibitors.
-
C-Helix Displacement: The
C-helix tilts outward.[1][2] -
Result: This creates a novel, transient hydrophobic pocket adjacent to the ATP site. The inhibitor effectively "locks" the protein in this distorted state. The energy barrier required to reverse this conformational change contributes to the slow
.
Pathway Visualization: Dual-Mechanism Blockade
The following diagram illustrates how SCH772984 differs from standard catalytic inhibitors (catERKi) by severing the signaling node at two distinct points.
Figure 1: Dual-node inhibition by SCH772984.[3][4] Unlike standard inhibitors, it prevents ERK activation by MEK while simultaneously blocking catalytic output.
Thermodynamics & Kinetics Data
For high-affinity drugs,
Comparative Kinetic Profile
The table below synthesizes kinetic data comparing SCH772984 with standard Type I inhibitors. Note the orders-of-magnitude difference in dissociation rates.
| Parameter | SCH772984 (Slow Off-Rate) | Standard Type I Inhibitor (e.g., 5-iTU) | Biological Implication |
| Association is slower due to induced fit req. | |||
| Critical Differentiator | |||
| Residence Time ( | ~25 - 80 min | < 1 min | Drug stays bound after plasma clearance. |
| Mechanism | Dual (ATP + Allosteric-like) | ATP Competitive Only | Prevents rapid pathway rebound. |
| Selectivity | High (Induced Pocket) | Moderate (Conserved ATP pocket) | Reduced off-target toxicity. |
Experimental Protocols
To validate these kinetics, standard equilibrium assays are insufficient. You must use methods that resolve the time domain: Surface Plasmon Resonance (SPR) for biophysics and Washout Assays for cellular validation.
Protocol A: SPR Kinetic Assay (Biacore/Sartorius)
Objective: Determine
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Use a CM5 or similar carboxymethylated dextran chip.
-
Ligand: Biotinylated ERK2 (residues 1-360).
-
Immobilization: Streptavidin capture is preferred over amine coupling to preserve the kinase conformational flexibility (essential for the induced-fit mechanism).
-
Density: Target low density (
RU) to prevent mass transport limitations which can artificially inflate residence time.
-
-
Kinetic Injection Cycle (Single Cycle Kinetics recommended):
-
Buffer: HBS-EP+ with 1% DMSO (match sample buffer exactly to minimize bulk shifts).
-
Association Phase: Inject SCH772984 at 5 concentrations (e.g., 1 nM to 100 nM). Flow rate: 30-50 µL/min.[5] Contact time: 180s.[6]
-
Dissociation Phase (CRITICAL): Instead of the standard 300s, extend dissociation time to 1200s - 3600s . You must record enough curvature in the decay phase to fit the
accurately.
-
-
Data Analysis:
-
Fit to a 1:1 Langmuir binding model .
-
Quality Control: If the dissociation curve looks flat (linear), the off-rate is too slow for the assay time; report as
. -
Verify
-value (mass transport limitation parameter) is low.
-
Figure 2: SPR workflow emphasizing the extended dissociation phase required for slow off-rate compounds.
Protocol B: Cellular Washout Assay (Functional Residence Time)
Objective: Prove that physical residence time translates to sustained pathway inhibition in cells.
-
Seeding: Plate A375 or BRAF-mutant melanoma cells in 6-well plates.
-
Pulse Treatment: Treat with SCH772984 at
(ensure saturation) for 1 hour. -
Washout (The Jump Dilution):
-
Aspirate media.
-
Wash 3x with warm PBS (critical to remove unbound drug).
-
Add drug-free complete media.
-
-
Time Course: Lyse cells at
hours post-washout. -
Readout: Western Blot for pRSK(S380) (downstream readout) and pERK(T202/Y204) .
-
Expected Result: SCH772984 treated cells will show suppressed pRSK for >6 hours post-washout.
-
Control: A fast-off inhibitor (like GDC-0994) will show pRSK rebound within 1-2 hours.
-
Biological Implications of Slow Off-Rate
The slow off-rate of SCH772984 solves a critical issue in ERK inhibitor development: Feedback Reactivation .
When ERK is inhibited, the negative feedback loop on RAF/MEK is relieved, leading to hyper-activation of MEK.
-
Fast-Off Inhibitors: As the drug clears, the hyper-active MEK immediately re-phosphorylates the free ERK, causing a rapid "rebound" in signaling.
-
SCH772984: Even as plasma levels drop, the drug remains bound. Crucially, because it induces a conformation that prevents MEK from accessing the activation loop, the hyper-active MEK cannot re-activate the drug-bound ERK. This breaks the rebound cycle.
References
-
A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics Source: Nature Chemical Biology (2014) URL:[2][Link]
-
Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2 Source: Molecular Cancer Therapeutics (2018) URL:[Link]
-
Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma Source: Molecular Cancer (2014) URL:[Link]
-
Dissecting Therapeutic Resistance to ERK Inhibition Source: Cancer Research (2015) URL:[Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Source: Methods in Molecular Biology (2010) URL:[Link]
Sources
- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dhvi.duke.edu [dhvi.duke.edu]
- 6. aacrjournals.org [aacrjournals.org]
Technical Guide: Evaluating the Efficacy of SCH772984 in RAS-Mutant Cancer Models
This guide provides an in-depth technical overview of SCH772984, a potent and selective inhibitor of ERK1/2, focusing on its application and efficacy in preclinical cancer models driven by RAS mutations. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy.
The Challenge of RAS-Driven Malignancies and the Rationale for ERK Inhibition
Mutations in the three RAS genes (KRAS, NRAS, HRAS) are the most frequent oncogenic drivers in human cancer, accounting for a significant portion of pancreatic, colorectal, and non-small-cell lung cancers.[1] For decades, direct inhibition of oncogenic RAS proteins was considered an insurmountable challenge. This led the field to focus on downstream effectors, primarily the RAF-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is constitutively activated by mutant RAS and is critical for tumor cell proliferation and survival.[2]
However, targeting upstream nodes in this pathway has met with limited success in RAS-mutant contexts.
-
RAF Inhibitors: While highly effective in BRAF-mutant melanoma, RAF inhibitors (e.g., vemurafenib) can lead to paradoxical MAPK pathway activation in RAS-mutant cells through a mechanism involving RAF dimerization.[2]
-
MEK Inhibitors: MEK inhibitors (e.g., trametinib, selumetinib) have shown modest clinical activity in RAS-mutant tumors.[1] Their efficacy is often blunted by a rapid feedback reactivation of the pathway, where inhibition of MEK leads to a loss of ERK-mediated negative feedback, resulting in increased upstream signaling and a rebound in ERK activity.[1][2]
This inherent resistance to upstream blockade provides a compelling rationale for targeting the terminal kinase of the cascade, ERK1/2. Direct inhibition of ERK promises to be a more effective strategy by preventing both the phosphorylation of downstream substrates and the feedback mechanisms that plague RAF and MEK inhibitors.
Preclinical Efficacy of SCH772984 in RAS-Mutant Models
Extensive in vitro studies have demonstrated the potent anti-proliferative activity of SCH772984 across a wide range of cancer cell lines harboring RAS or BRAF mutations.
Activity in Melanoma Models
In a large panel of melanoma cell lines, SCH772984 showed significant efficacy not only in BRAF-mutant lines but also in those with NRAS mutations, for which there are no approved targeted therapies. [3]A study found that 11 out of 14 (78%) NRAS-mutant melanoma cell lines were sensitive to SCH772984, with IC50 values typically below 1 µM. [3][4]The compound was also effective in melanoma cell lines with acquired resistance to BRAF inhibitors, particularly when resistance was driven by MAPK pathway reactivation (e.g., through a secondary NRAS mutation). [3][4]
Activity in Pancreatic Cancer Models
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a near-universal presence of KRAS mutations (>95%). [5]In a panel of KRAS-mutant PDAC cell lines, SCH772984 suppressed the growth of a significant subset (~50%). [2]Interestingly, several cell lines that were resistant to the MEK inhibitor selumetinib remained sensitive to SCH772984, underscoring the therapeutic advantage of targeting ERK directly. [2]
Summary of In Vitro Efficacy
The following table summarizes the 50% growth inhibition (GI50/IC50) concentrations of SCH772984 in various published RAS-mutant cancer cell line models.
| Cancer Type | Cell Line | Mutational Status | SCH772984 IC50 / GI50 (µM) | Reference |
| Melanoma | SKMEL173 | NRAS Q61R | < 1.0 | [3] |
| Melanoma | M408 | NRAS Q61K | < 1.0 | [3] |
| Melanoma | WM1366 | NRAS Q61K | < 1.0 | [3] |
| Melanoma | M202 | NRAS Q61L | > 2.0 (Resistant) | [3] |
| Melanoma | M418 | KRAS G12A | < 1.0 | [3] |
| Pancreatic | HPAF-II | KRAS G12D | ~0.1 (Sensitive) | [2] |
| Pancreatic | PANC-1 | KRAS G12D | ~0.2 (Sensitive) | [2] |
| Pancreatic | AsPC-1 | KRAS G12D | > 4.0 (Resistant) | [2] |
| Pancreatic | Capan-1 | KRAS G12V | > 4.0 (Resistant) | [2] |
| Colorectal | HCT116 | KRAS G13D | ~0.2 | [6] |
Note: Sensitivity thresholds can vary between studies. Generally, IC50/GI50 < 1-2 µM is considered sensitive.
Methodologies for Assessing SCH772984 Efficacy
Validating the efficacy and mechanism of an ERK inhibitor requires a multi-faceted approach combining cell viability assessment with robust pharmacodynamic assays.
Protocol: Cell Viability/Proliferation Assay
This protocol is designed to determine the IC50 of SCH772984. The choice of a luminescence-based ATP assay (e.g., CellTiter-Glo®) is based on its high sensitivity and correlation with cell number.
Causality: Measuring ATP levels provides a direct readout of metabolically active, viable cells. The 72-120 hour endpoint allows for multiple cell doublings, ensuring that the measured effect is on proliferation and not just acute toxicity.
-
Cell Seeding: Plate 1,000-5,000 cells per well in a 96-well, opaque-walled plate suitable for luminescence readings. The optimal seeding density should be determined empirically to ensure cells remain in the exponential growth phase for the duration of the assay.
-
Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of SCH772984 in complete growth medium. A typical concentration range is 0 to 10 µM. Include a DMSO vehicle control equivalent to the highest concentration of DMSO used.
-
Treatment: Remove the overnight media from the cells and add 100 µL of the 2X drug-containing media to the appropriate wells.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add reagent according to the manufacturer's protocol (typically a 1:1 volume ratio with the culture medium).
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to the DMSO vehicle control (100% viability) and an empty well or cytotoxic control (0% viability). Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
Protocol: Western Blotting for Pathway Modulation
This protocol verifies that SCH772984 is engaging its target (ERK) and inhibiting downstream signaling.
Causality: Observing a decrease in phosphorylated ERK (p-ERK) and its direct substrate, p-RSK, provides direct evidence of target engagement and pathway inhibition. [5]A rebound in p-MEK is often observed due to the loss of ERK-mediated negative feedback, which serves as an internal control confirming on-target activity of the ERK inhibitor. [3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of harvest. Treat with a fixed concentration of SCH772984 (e.g., 500 nM) for various time points (e.g., 1, 6, 24 hours) alongside a DMSO vehicle control.
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-RSK, anti-p-MEK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
Mechanisms of Resistance and Combination Strategies
Despite the potent activity of SCH772984, both innate and acquired resistance can occur. A primary mechanism of resistance is the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR pathway. [3] In some cell lines, ERK inhibition leads to a compensatory upregulation of p-AKT, which can sustain cell proliferation and survival. [2][3]This observation provides a strong rationale for combination therapies.
-
Dual ERK and PI3K/AKT/mTOR Inhibition: Co-treatment of resistant cells with SCH772984 and an AKT or mTOR inhibitor has been shown to be synergistic, effectively blocking both major survival pathways. [3]* Combination with BRAF inhibitors: In BRAF-mutant melanoma, combining SCH772984 with a BRAF inhibitor like vemurafenib can result in synergistic cell killing and significantly delay the onset of acquired resistance in long-term culture. [3][4]
Conclusion and Future Directions
SCH772984 represents a powerful tool compound and a prototype for a class of agents with significant potential in treating RAS-mutant cancers. Its dual mechanism of action provides a more complete and sustained inhibition of the MAPK pathway than upstream inhibitors. Preclinical data strongly support its efficacy in a subset of RAS-mutant melanoma and pancreatic cancer models.
Key insights for researchers are:
-
Direct ERK inhibition is a valid strategy to overcome the adaptive resistance mechanisms that limit MEK and RAF inhibitors in RAS-mutant tumors.
-
The dual-mechanism of SCH772984, blocking both phosphorylation and catalytic activity, leads to superior suppression of ERK-dependent gene expression. [6]* Assessing the status of the PI3K/AKT pathway is critical, as its activation may predict innate resistance and provides a clear rationale for rational combination therapies.
While SCH772984 itself has poor in vivo properties, its clinical-grade analogs (e.g., MK-8353) have advanced into clinical trials. [1][7][3]The principles and methodologies outlined in this guide are essential for the continued preclinical evaluation of this promising class of inhibitors and for identifying patient populations most likely to benefit from targeting ERK.
References
-
Title: SCH772984 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors Source: PubMed Central URL: [Link]
-
Title: Targeting RAS-mutant cancers: is ERK the key? Source: PubMed Central URL: [Link]
-
Title: Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma Source: PubMed URL: [Link]
-
Title: Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma Source: PubMed Central URL: [Link]
-
Title: Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2 Source: AACR Journals URL: [Link]
-
Title: Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression Source: PubMed Central URL: [Link]
-
Title: Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Ductal Adenocarcinoma 3D Models Source: International Journal of Medical and Clinical Research URL: [Link]
Sources
- 1. Targeting RAS-mutant cancers: is ERK the key? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmcmed.org [ijmcmed.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
SCH772984 TFA CAS number and physicochemical properties
Topic: SCH772984 TFA CAS number and physicochemical properties Content Type: In-depth Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
High-Potency, Dual-Mechanism ERK1/2 Inhibitor [1]
Executive Summary
SCH772984 is a potent, highly selective, ATP-competitive inhibitor of the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3][4] Unlike first-generation ERK inhibitors, SCH772984 exhibits a unique dual mechanism of action : it inhibits the catalytic activity of ERK1/2 and prevents the activation (phosphorylation) of ERK by its upstream activator, MEK.[1] This dual blockade results in prolonged suppression of the MAPK pathway and prevents the nuclear translocation of pERK, offering superior efficacy in BRAF- and RAS-mutant models resistant to RAF/MEK inhibitors.[1]
This guide provides the validated physicochemical profile, mechanistic insights, and critical experimental protocols for the successful application of SCH772984 in preclinical research.
Chemical Identity & Physicochemical Profile[1][3][5][6]
Note on Salt Forms: SCH772984 is frequently supplied as a Trifluoroacetate (TFA) salt to enhance stability and initial solubilization.[1] While the CAS number 942183-80-4 formally designates the free base, it is the universal identifier used in literature and databases for all salt forms.[1] Researchers must account for the salt stoichiometry (typically mono- or di-TFA) when calculating molar concentrations.[1]
Key Properties Table[1]
| Property | Specification |
| Common Name | SCH772984 |
| CAS Number | 942183-80-4 (Parent Free Base) |
| Chemical Name | (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide |
| Molecular Formula | C₃₃H₃₃N₉O₂ (Free Base) |
| Molecular Weight | 587.67 g/mol (Free Base)Note: Adjust for TFA salt (MW ≈ 701.7 g/mol for mono-TFA) |
| Appearance | Yellow crystalline solid |
| Solubility | DMSO: ≥ 30 mg/mL (with sonication)DMF: SolubleWater: Insoluble |
| pKa | ~4.5 (Calculated, basic nitrogen) |
| Storage | Powder: -20°C (3 years)In Solvent (DMSO): -80°C (6 months) |
Mechanistic Profile: The "Dual Blockade" Advantage
Expertise & Experience
Standard ATP-competitive inhibitors often inadvertently induce a feedback loop where upstream MEK hyper-phosphorylates ERK (since the negative feedback from ERK to RAF is lost).[1] This leads to a pool of "hyper-activated" but catalytically inhibited ERK that can rapidly reactivate if drug levels drop.[1]
SCH772984 circumvents this by inducing a conformational change in ERK1/2 that makes it a poor substrate for MEK.[1] Consequently, it shuts down the pathway at two distinct nodes simultaneously.[1]
Signaling Pathway Visualization
The following diagram illustrates the unique intervention point of SCH772984 within the RAS-MAPK cascade.[1]
Caption: SCH772984 inhibits ERK catalytic activity (ATP-competitive) AND prevents MEK-mediated phosphorylation.[1][2][3][4][5][6][7][8][9][10][11][12]
Handling, Stability & Formulation
Trustworthiness: Self-Validating Storage Protocols
The stability of SCH772984 in solution is sensitive to freeze-thaw cycles.[1] To ensure experimental reproducibility:
-
Aliquot Immediately: Upon first reconstitution in DMSO, divide the stock into single-use aliquots (e.g., 20 µL or 50 µL).
-
Hygroscopy: The TFA salt is hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which degrades the compound.
-
Visual Check: A valid stock solution in DMSO should be clear yellow.[1] Any turbidity indicates precipitation; sonicate at 40°C for 5 minutes if observed.[1]
Experimental Protocols
A. In Vivo Formulation (Intraperitoneal/Oral)
SCH772984 has poor water solubility.[1][12] Using a standard saline vehicle will result in precipitation and poor bioavailability.[1] The following "co-solvent" formulation is validated for murine studies (10–50 mg/kg dosing).
Vehicle Composition:
-
5% DMSO (Solubilizer)[1]
-
40% PEG300 (Co-solvent)[1]
-
5% Tween 80 (Surfactant)[1]
-
50% ddH₂O (Diluent)[1]
Preparation Workflow: Critical: The order of addition is non-negotiable. Adding water too early will crash the compound out of solution.[1]
Caption: Step-by-step "Order of Addition" protocol to prevent SCH772984 precipitation during vehicle preparation.
B. In Vitro Kinase Assay Conditions
-
Buffer System: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.[1]
-
ATP Concentration: Perform assays at K_m(app) for ATP (typically 10–50 µM) to accurately determine IC₅₀ values, as SCH772984 is ATP-competitive.
-
Pre-incubation: Incubate SCH772984 with the enzyme for 15 minutes prior to adding ATP/Substrate. This allows the compound to induce the conformational change that prevents activation.[1][2]
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[13] Cancer Discovery.[1][13]
-
Ohori, M., et al. (2014). Identification of a selective ERK inhibitor and structural insights into the mechanism of inhibition. Cell Chemical Biology.[1]
-
TargetMol. SCH 772984 Product Datasheet & Solubility.
-
Cayman Chemical. SCH 772984 Physicochemical Properties.[1]
Sources
- 1. Sch772984 | C33H33N9O2 | CID 24866313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ijmcmed.org [ijmcmed.org]
- 7. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. biomol.com [biomol.com]
Methodological & Application
Application Note: Solubilization and Cell Culture Protocol for SCH772984 (TFA Salt)
Introduction & Mechanism of Action
SCH772984 is a potent, highly selective, and ATP-competitive inhibitor of ERK1 and ERK2 with IC
Critical Note on Salt Form: You have specified the TFA (Trifluoroacetate) salt of SCH772984.[3] Most commercial datasheets list the Molecular Weight (MW) of the free base (587.67 g/mol ). To ensure experimental reproducibility, you must account for the additional mass of the TFA counterions when calculating molarity. Failure to do so will result in under-dosing your cells.
ERK Signaling Pathway & Inhibition
The following diagram illustrates the specific intervention point of SCH772984 within the MAPK/ERK signaling cascade.
Figure 1: SCH772984 inhibits ERK1/2 activity directly and prevents its activation by upstream MEK kinases.[2][4]
Physicochemical Properties & Calculations
Before handling the reagent, verify the exact Molecular Weight printed on your specific vial. TFA salts can vary in stoichiometry (e.g., mono-TFA vs. di-TFA).
| Property | Value (Free Base) | Value (TFA Salt - Estimation) |
| Formula | C | C |
| Molecular Weight (MW) | 587.67 g/mol | Check Vial (Typically ~701.7 g/mol for mono-TFA) |
| Solubility (DMSO) | ~16 - 28 mg/mL | High (>20 mg/mL) |
| Solubility (Water) | Insoluble | Insoluble |
| Appearance | Yellow Solid | Yellow/Off-white Solid |
The "Correction Factor" Protocol
To achieve a precise 10 mM stock solution, do not use the generic MW. Use the formula below:
Example:
If your vial says MW = 701.7 g/mol (TFA salt) and you want 1 mL of 10 mM stock:
Stock Solution Preparation (Step-by-Step)
Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO in a fume hood if possible due to its ability to penetrate skin.
Materials
-
SCH772984 TFA powder[5]
-
Sterile, anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent)
-
Vortex mixer
-
Ultrasonic water bath (optional but recommended)[6]
-
Amber glass vials or polypropylene microcentrifuge tubes (DMSO compatible)
Protocol
-
Weighing: Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Tip: If the static charge is high, use an anti-static gun or weigh by difference.
-
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve a 10 mM or 5 mM stock concentration.
-
Why: 10 mM allows for 1000x dilutions to reach 10 µM, keeping DMSO content at 0.1%.
-
-
Dissolution:
-
Vortex vigorously for 30-60 seconds.
-
Inspect: Hold the tube against a light. The solution should be clear yellow.
-
Sonication: If particles remain, sonicate in a water bath at room temperature (20-25°C) for 2-5 minutes. Avoid heating above 37°C as this may degrade the compound.
-
-
Sterilization (Optional but Risky):
-
DMSO is bacteriostatic at high concentrations. Filtration of 100% DMSO stocks is generally not recommended due to potential loss of compound on the filter or filter incompatibility.
-
Alternative: Ensure you use sterile DMSO and sterile tips. Filter the diluted media later if absolute sterility is required, though usually not necessary for short-term assays.
-
-
Storage:
-
Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C (stable for 1 year) or -20°C (stable for 6 months).
-
Protect from light.
-
Cell Culture Application
Dilution Strategy (Serial Dilution)
Directly adding 100% DMSO stock to cell media can cause precipitation and local cytotoxicity. Use an intermediate dilution step .
Goal: Treat cells at 100 nM final concentration.
-
Prepare Intermediate (100x):
-
Dilute 10 mM Stock 1:100 in culture media (or PBS).
-
Mix: 10 µL Stock + 990 µL Media = 100 µM (1% DMSO).
-
Observation: Check for precipitation.[7] At 100 µM, SCH772984 should remain soluble.
-
-
Final Treatment (1x):
-
Dilute the Intermediate 1:1000 into the cell culture wells.
-
Example: Add 1 µL of Intermediate to 1 mL of cell media.
-
Final Concentration: 100 nM.
-
Final DMSO: 0.001% (Negligible toxicity).
-
Workflow Diagram
Figure 2: Step-by-step workflow from powder to cellular treatment.
Impact of TFA (Trifluoroacetic Acid)
Since you are using the TFA salt, the solution will contain trace amounts of trifluoroacetic acid.
-
Buffering: Standard cell culture media (DMEM, RPMI) containing Bicarbonate or HEPES have sufficient buffering capacity to neutralize the microscopic amount of TFA introduced at nM drug concentrations.
-
Caution: If working at very high concentrations (>50 µM), verify the pH of the media, though this is rare for SCH772984 due to its high potency.
Troubleshooting & FAQ
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high or rapid addition. | Use the "Intermediate Dilution" step. Do not add 100% DMSO stock directly to the well. |
| Cytotoxicity in Control | High DMSO concentration.[8] | Ensure final DMSO is < 0.5% (ideally < 0.1%).[8] Run a "DMSO-only" vehicle control. |
| Loss of Activity | Freeze/Thaw degradation. | Use single-use aliquots. Do not refreeze more than once. |
| Yellow Color | Normal property of the compound.[1][5] | SCH772984 is yellow; this is not contamination. |
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery.[1]
-
Ohori, M., et al. (2014). Identification of a selective ERK inhibitor and structural insights into the mechanism of inhibition.[9] Biochemical and Biophysical Research Communications.
-
Cayman Chemical. (2023). SCH 772984 Product Information & Solubility.[1][5][6][10][11]
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[3] American Journal of Physiology-Endocrinology and Metabolism. (Context on TFA salt toxicity).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. rsc.org [rsc.org]
- 8. lifetein.com [lifetein.com]
- 9. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
Application Note: Protocol for Cellular Treatment with SCH772984 TFA
Abstract & Introduction
SCH772984 TFA (Trifluoroacetate salt) is a highly potent, selective, and dual-mechanism inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1) . Unlike traditional Type-I ATP-competitive inhibitors, SCH772984 possesses a unique mechanism: it inhibits the catalytic activity of ERK1/2 and prevents the phosphorylation (activation) of ERK by its upstream activator, MEK.[1][2]
This dual activity prevents the "pathway reactivation" often seen with other inhibitors, where feedback loops lead to hyper-phosphorylation of ERK. Consequently, SCH772984 is a critical tool for studying MAPK pathway dependency in BRAF- and KRAS-mutant cancer models, particularly those resistant to RAF and MEK inhibitors.
Key Compound Properties
| Property | Detail |
| Target | ERK1, ERK2 |
| IC50 (Cell-Free) | ~1 nM (ERK2), ~4 nM (ERK1) |
| Mechanism | ATP-competitive + Blocks MEK-mediated phosphorylation |
| Phenotype | G1 Cell Cycle Arrest, Apoptosis |
| Solubility | Soluble in DMSO (>10 mM); Insoluble in water |
Mechanism of Action (Pathway Visualization)
Understanding the specific intervention point of SCH772984 is vital for experimental design. It acts downstream of MEK but prevents the MEK
Figure 1: Dual mechanism of SCH772984. It prevents MEK-mediated phosphorylation of ERK and inhibits the catalytic activity of any activated ERK.
Preparation and Handling
Reconstitution (Critical Step)
The TFA salt form improves stability but does not confer water solubility. Do not dissolve directly in cell culture media.
-
Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).
-
Calculation: Calculate the volume required based on the molecular weight of the TFA salt , not the free base.
-
Note: Check your specific vial. MW is typically ~587.67 g/mol (free base) but higher for the salt.
-
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Example: If MW is 701.7 g/mol (hypothetical TFA salt MW), dissolve 1 mg in 142.5 µL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.
Serial Dilution for Treatment
Prepare intermediate dilutions in DMSO first, then spike into media to keep DMSO concentration constant (<0.1%).
| Target Final Conc. | Intermediate Stock (1000x) | Preparation of Intermediate |
| 10 µM | 10 mM | Undiluted Stock |
| 1 µM | 1 mM | 10 µL of 10 mM + 90 µL DMSO |
| 100 nM | 100 µM | 10 µL of 1 mM + 90 µL DMSO |
| 10 nM | 10 µM | 10 µL of 100 µM + 90 µL DMSO |
Experimental Protocols
Cell Viability Assay (72-Hour)
This protocol determines the IC50 for proliferation inhibition.[4]
-
Seeding: Seed cells in 96-well plates.
-
Adherent cells: 2,000–5,000 cells/well. Allow attachment overnight (16–24h).
-
Suspension cells: 5,000–10,000 cells/well. Treat immediately.
-
-
Treatment:
-
Prepare 2x concentrated media with SCH772984 (to account for volume in well) OR replace media with 1x drug-containing media.
-
Dose Range: 9-point dilution, typically 1 nM to 10 µM .
-
Control: Vehicle control (0.1% DMSO) is mandatory.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add viability reagent (e.g., CellTiter-Glo, MTT, or Resazurin).
-
Expectation: Sensitive lines (e.g., A375, LOX-IMVI) should show IC50 < 500 nM.
-
Western Blot Validation (Signaling Dynamics)
This is the self-validating step. You must confirm target engagement.
-
Seeding: Seed cells in 6-well plates (0.5–1.0
10^6 cells/well) to reach 70-80% confluence. -
Starvation (Optional but Recommended): Serum-starve (0.1% FBS) overnight to reduce basal noise, then stimulate with Growth Factors (EGF) or treat in full serum if studying oncogenic driver mutations (e.g., BRAF V600E).
-
Treatment: Treat with 100 nM – 1 µM SCH772984 for 1 to 2 hours .
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4). Lyse in RIPA buffer.
-
Immunoblot Targets:
-
p-ERK1/2 (Thr202/Tyr204): Crucial Marker. Levels should decrease .
-
Total ERK1/2: Should remain unchanged (loading control).
-
p-RSK (Ser380): Downstream target.[1] Should decrease significantly.
-
Workflow Visualization
Figure 2: Experimental workflow for SCH772984 treatment, separating signaling validation from phenotypic viability assays.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration > 10 µM or cold media | Warm media to 37°C before adding drug. Do not exceed 20 µM. |
| No decrease in p-ERK | Compound degradation or incorrect target | Verify stock with HPLC. Ensure antibody detects Thr202/Tyr204. Confirm cell line dependency (RAS/RAF mutant). |
| High Toxicity in Control | DMSO concentration > 0.5% | Ensure final DMSO is |
| Inconsistent IC50 | Evaporation in edge wells | Use breathable seals or fill edge wells with PBS (do not use for data). |
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[6][7] Cancer Discovery, 3(7), 742-750.
- Ohori, M., et al. (2014). Identification of a selective ERK inhibitor and structural insights into the mechanism of action. Cell Chemical Biology. (Note: Provides structural basis for the dual mechanism).
-
Guide to Pharmacology. SCH772984 Ligand Page.
-
Cayman Chemical. SCH 772984 Product Information & Solubility Data.[8]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. biomol.com [biomol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Optimizing the Stability and Solubility of SCH772984 (Ulixertinib) TFA
Introduction and Biological Context
SCH772984 (Ulixertinib) is a highly potent, reversible, ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases). Unlike upstream MEK inhibitors, SCH772984 directly targets the final effector of the MAPK pathway, making it critical for overcoming resistance mechanisms in BRAF- and RAS-mutant cancers.
This guide specifically addresses the Trifluoroacetate (TFA) salt form of SCH772984. While the TFA counterion can enhance initial solubilization and purification during synthesis, it significantly alters the molecular weight and physicochemical behavior compared to the free base or hydrochloride forms. Failure to account for the specific stoichiometry of the TFA salt leads to incorrect molar dosing and experimental variability.
Mechanism of Action
SCH772984 binds to ERK1/2, preventing the phosphorylation of downstream cytoplasmic and nuclear targets (e.g., RSK, c-Myc).
Figure 1: The MAPK signaling cascade. SCH772984 acts as a terminal clamp on the pathway by directly inhibiting ERK1/2, regardless of upstream mutations in RAS or RAF.
Physicochemical Profile
Accurate preparation begins with the correct physicochemical data. The TFA salt has a significantly higher molecular weight than the free base.
| Property | Specification | Critical Note |
| Compound Name | SCH772984 (Ulixertinib) TFA | Trifluoroacetate salt form |
| CAS Number | 942183-80-4 (Free base ref) | Ensure CoA matches batch |
| Molecular Weight | 587.67 g/mol | Do not use 433.33 (Free Base) for calc |
| Solubility (DMSO) | ≥ 30 mg/mL (~50 mM) | Requires sonication/warming |
| Solubility (Water) | Insoluble | Do not use for stock solution |
| Solubility (Ethanol) | Insoluble | Avoid Ethanol |
| Appearance | Solid powder | Store desiccated at -20°C |
Protocol: Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution of SCH772984 TFA.
Reagents & Equipment[2][3][4]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[1]
-
Why: SCH772984 is hydrophobic.[2] Moisture in DMSO ("wet DMSO") drastically reduces solubility and causes precipitation over time [1].
-
-
Vials: Amber glass vials (borosilicate) with Teflon-lined caps.
-
Equipment: Sonicator bath, Vortex mixer, Analytical balance.
Step-by-Step Methodology
-
Equilibration: Remove the product vial from -20°C storage. Allow it to warm to room temperature (RT) for 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture (condensation), which degrades the compound and alters the weighing mass.
-
-
Weighing: Weigh 5.88 mg of this compound powder.
-
Calculation:
-
-
Solvation: Add 1.0 mL of Anhydrous DMSO to the vial.
-
Dissolution (Critical):
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes.
-
Note: If particulates remain, warm the solution to 37°C for 5 minutes, then vortex again. The TFA salt can be "sticky" and requires mechanical energy to fully solvate [2].
-
-
Inspection: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.
Storage and Stability Protocol
The stability of SCH772984 in solution is finite. The TFA counterion is acidic; over time, this can lead to slow chemical degradation if not stored at deep-freeze temperatures.
The "Golden Rule" of Aliquoting
Never store the bulk stock solution in a single container if you plan to use it more than once. Freeze-thaw cycles cause micro-precipitation that is invisible to the naked eye but alters the effective concentration.
Figure 2: Optimal storage workflow to prevent freeze-thaw degradation.
Storage Conditions Table
| Condition | Temperature | Stability Duration | Notes |
| Solid Powder | -20°C | 3 Years | Keep desiccated. |
| Stock (DMSO) | -80°C | 1 Year | Preferred method.[3] |
| Stock (DMSO) | -20°C | 6 Months | Acceptable for short-term.[4][3] |
| Working Sol. | 4°C / RT | < 24 Hours | Dilute fresh for every assay. |
Quality Control (Self-Validation)
To ensure your data is reproducible, perform these checks before critical experiments.
A. The "Crash-Out" Test (Visual)
Before adding the stock to cell culture media:
-
Pipette a small volume (e.g., 1 µL) of stock into 1 mL of aqueous buffer (PBS).
-
Vortex immediately.
-
Check for visible white precipitate.
-
Result: A faint haze is normal at high concentrations (solubility limit), but distinct clumps indicate the stock has degraded or was not fully dissolved initially.
-
B. Functional Validation (Western Blot)
Since SCH772984 inhibits ERK phosphorylation (and activity), a Western blot is the definitive QC.
-
Cell Line: A375 (BRAF mutant) or HCT116 (KRAS mutant).
-
Treatment: 100 nM – 500 nM SCH772984 for 1–2 hours.
-
Readout:
-
pERK (Thr202/Tyr204): Should be significantly reduced/abolished.
-
pRSK (Downstream): Should be abolished.
-
Total ERK: Should remain unchanged.
-
-
Note: SCH772984 is unique; it inhibits both the catalytic activity and the activation (phosphorylation) of ERK in many contexts, unlike some inhibitors that paradoxically increase pERK [3].
References
-
MedChemExpress. SCH772984 Datasheet & Solubility Guidelines.Link
-
Selleck Chemicals. Ulixertinib (SCH772984) Chemical Properties and Handling.Link
-
Morris, E. J., et al. (2013).[5] "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors."[5] Cancer Discovery, 3(7), 742-750.[5] Link
-
Cayman Chemical. Ulixertinib Product Information.Link
Sources
High-Precision Western Blot Analysis of pERK Inhibition by SCH772984
Introduction & Mechanistic Context
The "Dual-Mechanism" Distinction In the landscape of MAPK pathway inhibitors, SCH772984 stands apart as a "dual-mechanism" ERK1/2 inhibitor.[1] Unlike earlier ATP-competitive ERK inhibitors (e.g., GDC-0994) which inhibit catalytic activity but often lead to a paradoxical increase in pERK levels (due to the loss of negative feedback loops), SCH772984 induces a specific conformational change in ERK1/2.
This conformational shift prevents MEK1/2 from phosphorylating ERK's activation loop (Thr202/Tyr204). Consequently, a successful treatment with SCH772984 results in the ablation of the pERK signal , not just the inhibition of downstream substrates. This protocol is designed to capture this specific phenotype, distinguishing it from standard kinase inhibition assays.
Mechanism of Action Visualization
The following diagram illustrates the unique intervention point of SCH772984 compared to standard inhibitors.
Figure 1: SCH772984 binds ERK1/2, preventing MEK-mediated phosphorylation (pERK loss) and inhibiting downstream catalysis (pRSK loss).[1][2][3][4][5][6][7][8]
Experimental Design Strategy
Critical Variables[4]
-
Cell Line Selection: BRAF-mutant (e.g., A375, LOXIMVI) or RAS-mutant (e.g., MIA PaCa-2) lines are highly sensitive.
-
Dose-Response: SCH772984 is potent.[3][5][7] Recommended range: 1 nM – 1 µM . (IC50 is typically <10 nM in sensitive lines).
-
Time Course:
-
1 Hour: Optimal for detecting immediate dephosphorylation of ERK.
-
24 Hours: Assess sustained inhibition and potential feedback reactivation (though SCH772984 is resistant to this).
-
-
Controls:
-
Negative: DMSO (Vehicle).
-
Loading:
-Actin or GAPDH. -
Normalization: Total ERK1/2 (Crucial to prove protein stability vs. dephosphorylation).
-
Downstream Validator: pRSK (Ser380) or p-c-Myc .
-
Expected Phenotypes (Table)
| Target Protein | Antibody Site | DMSO Control | SCH772984 Treated | Interpretation |
| pERK1/2 | Thr202 / Tyr204 | High (Band) | Absent / Low | Primary efficacy endpoint. Confirms "Dual-Mechanism" blockade. |
| Total ERK1/2 | Whole Protein | High | High (Equal) | Confirms SCH772984 does not degrade ERK, only inhibits it.[2] |
| pRSK | Ser380 | High | Absent / Low | Confirms inhibition of ERK catalytic output. |
| PARP | Cleaved Asp214 | Low/None | High | Marker of apoptosis (if treated >24h). |
Detailed Protocol
Reagents & Buffer Preparation
Lysis Buffer (RIPA Modified):
-
Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Protease Inhibitors: 1x Protease Inhibitor Cocktail (EDTA-free).
-
Phosphatase Inhibitors (MANDATORY):
-
Sodium Orthovanadate (
): 1 mM (Inhibits Tyrosine phosphatases). -
Sodium Fluoride (NaF): 10 mM (Inhibits Serine/Threonine phosphatases).
- -Glycerophosphate: 10 mM.
-
Note: Add phosphatase inhibitors fresh immediately before use.
-
Cell Treatment & Lysis[7][9]
-
Seeding: Plate cells to reach 70-80% confluency on the day of treatment.
-
Treatment: Add SCH772984 (diluted in DMSO) to warm media.
-
Standard Screen: 100 nM SCH772984 for 2 hours.
-
-
Harvesting (The "Cold Chain"):
-
Place culture plates immediately on ice .
-
Aspirate media and wash 1x with ice-cold PBS .
-
Add ice-cold Lysis Buffer (150 µL per well of 6-well plate).
-
Scrape cells and collect into pre-chilled microcentrifuge tubes.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
-
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Transfer supernatant to new tubes.
Electrophoresis & Transfer
-
Protein Quantification: BCA Assay. Normalize samples to 20-30 µg total protein per lane.
-
SDS-PAGE: Use 10% or 4-12% Bis-Tris gels. ERK1/2 runs at ~42/44 kDa.
-
Transfer: PVDF membrane (0.45 µm). Wet transfer (100V, 1h) is preferred for phospho-proteins to ensure efficient transfer without "blow-through."
Immunoblotting[9]
-
Blocking: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at RT.
-
Why BSA? Milk contains casein, a phospho-protein that can cause high background with phospho-antibodies.
-
-
Primary Antibody:
-
Anti-pERK1/2 (Thr202/Tyr204): 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C .
-
Anti-Total ERK1/2: 1:1000 in 5% BSA/TBST. (Run on a duplicate gel or after stripping).
-
-
Washing: 3 x 10 mins in TBST.
-
Secondary Antibody: HRP-conjugated (1:5000) in 5% Blocking Buffer for 1h at RT.
-
Detection: ECL Prime or similar high-sensitivity substrate.
Data Analysis & Troubleshooting
Interpreting the "pERK Clamp"
In standard ERK inhibition (e.g., with Type I inhibitors), the drug binds the kinase domain but the protein remains accessible to MEK. This often leads to a dark band for pRSK (activity blocked) but a bright band for pERK (phosphorylation accumulation).
With SCH772984:
-
Success: You see a loss of the pERK band.[9] This validates that the drug has induced the specific conformational change that makes ERK refractory to MEK.
-
Failure/Resistance: If pERK remains high but pRSK drops, the drug is acting as a catalytic inhibitor but failing to induce the conformational clamp (potential resistance mutation or insufficient concentration).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No pERK signal in Control | Phosphatase activity during lysis. | Ensure Lysis Buffer has fresh Na3VO4/NaF. Keep samples strictly at 4°C. |
| High pERK in Treated Sample | Drug degradation or "Type I" phenotype. | Use fresh SCH772984 aliquot. Verify cell line sensitivity (BRAF status).[5][8][10] |
| High Background | Blocking with Milk. | Switch to 5% BSA for all phospho-antibody steps. |
| Uneven Total ERK | Loading error. | Re-run BCA assay. Do not rely solely on Actin; Total ERK is the true normalizer. |
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery.
-
Ohori, M., et al. (2019). SCH772984 is an ATP Competitive and Non-Competitive ERK1 and ERK2 Inhibitor. Cancer Research.
-
Kidger, A. M., et al. (2019). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Molecular Cancer Therapeutics.
-
Vertex AI Search Results. (2026). Summary of SCH772984 Mechanism and Protocols. 11
Sources
- 1. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ijmcmed.org [ijmcmed.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: Dissecting MAPK Feedback Loops Using SCH772984
Introduction: The Feedback Paradox in MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is a linear cascade (RAS
In drug development, this feedback creates a "paradoxical activation" challenge. When MEK or BRAF are inhibited, the negative feedback is relieved, causing a rebound hyperactivation of upstream drivers (RAS/RAF). This often limits the efficacy of ATP-competitive RAF/MEK inhibitors.
SCH772984 is a critical tool compound for studying this biology. Unlike standard Type-I ERK inhibitors which often lock ERK in a conformation that promotes its phosphorylation by MEK (leading to high pERK levels despite pathway blockade), SCH772984 utilizes a unique binding mode that prevents MEK-mediated phosphorylation.[1][2] This makes it an essential probe for distinguishing between catalytic inhibition and upstream pathway reactivation.
Key Compound Characteristics
| Feature | Description |
| Compound Name | SCH772984 |
| Target | ERK1 / ERK2 (ERK1/2) |
| Mechanism | ATP-competitive; induces inactive conformation preventing MEK access.[1][2][3][4] |
| Key Differentiator | Inhibits pERK levels (unlike many other ERK inhibitors which increase pERK). |
| Primary Utility | Dissecting feedback loops; overcoming BRAF/MEK inhibitor resistance. |
Mechanism of Action & Scientific Rationale
To use SCH772984 effectively, one must understand how it differs from other MAPK inhibitors.
-
The Feedback Loop: Active ERK1/2 phosphorylates EGFR, SOS, CRAF, and MEK1 (e.g., at Thr292), reducing their activity.
-
Standard ERKi Effect: Most ATP-competitive ERK inhibitors (e.g., GDC-0994) inhibit catalytic output (pRSK decreases) but relieve feedback. Consequently, MEK becomes hyperactive and phosphorylates the inhibited ERK, leading to massive accumulation of pERK (T202/Y204).
-
The SCH772984 Effect: SCH772984 binds ERK and induces a conformational change (tilting helix
C) that occludes the activation loop. This prevents MEK from phosphorylating ERK.[1][2][5][6]-
Result: pRSK decreases (output blocked), pERK decreases (unique feature), but pMEK increases (feedback relieved).
-
Pathway Visualization (Graphviz)
Caption: SCH772984 blocks ERK output and prevents MEK-mediated phosphorylation, severing feedback loops.
Experimental Protocol: Dissecting Feedback via Western Blot
This protocol validates the "Feedback Signature" of SCH772984 compared to MEK inhibitors (like Trametinib) and standard ERK inhibitors.
Materials
-
Cell Lines: BRAF-mutant (e.g., A375, Colo829) and KRAS-mutant (e.g., A549, HCT116).
-
Inhibitors:
-
SCH772984 (Resuspend in DMSO to 10 mM).
-
Trametinib (MEK inhibitor control).
-
GDC-0994 (Type-I ERK inhibitor control - optional).
-
-
Antibodies:
Step-by-Step Methodology
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow to adhere overnight (16-24h). -
Treatment (Dose Response): Treat cells with SCH772984 at increasing concentrations (e.g., 10 nM, 100 nM, 500 nM, 1
M) for 2 hours .-
Note: Feedback relief is a rapid event. 2 hours is optimal to see pMEK rebound before transcriptional adaptations occur.
-
-
Treatment (Comparator): In parallel, treat with Trametinib (10-50 nM) and DMSO control.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitor cocktails.
-
Western Blot Analysis: Resolve proteins on 10-12% SDS-PAGE and immunoblot.
Data Interpretation: The "Inhibitor Fingerprint" Table
Use this table to validate your results. If your data does not match the "SCH772984" column, the compound may be degraded or the cell line has a non-canonical resistance mechanism.
| Readout | DMSO (Baseline) | MEK Inhibitor (Trametinib) | Standard Type-I ERKi (e.g., GDC-0994) | SCH772984 | Interpretation |
| pRSK | High | Low | Low | Low | Pathway Output Blocked |
| pERK | High | Low | Very High | Low/Absent | The Critical Differentiator |
| pMEK | Low/Mod | Low/Mod | High | High | Feedback Relief Indicator |
Expert Insight: If you observe high pMEK but low pERK and low pRSK, you have successfully engaged the target with SCH772984 and relieved the negative feedback loop.
Protocol: Overcoming Resistance (Synergy Assay)
SCH772984 is most powerful when used to treat tumors that have acquired resistance to BRAF inhibitors (BRAFi) via MAPK reactivation.
Experimental Design (Matrix)
-
Model: A375-R (Vemurafenib-resistant) or naive A375.[5]
-
Assay: 72-hour CellTiter-Glo (viability) or 10-day Clonogenic assay.
Workflow Visualization
Caption: Workflow for assessing synergy between SCH772984 and upstream inhibitors.
Protocol Steps
-
Preparation: Prepare a
dose matrix.-
SCH772984: 0, 10, 30, 100, 300, 1000 nM.
-
Vemurafenib: 0, 30, 100, 300, 1000, 3000 nM.
-
-
Execution: Add compounds simultaneously to cells.
-
Readout: After 72 hours, measure ATP levels.
-
Calculation: Calculate the Combination Index (CI) or Synergy Score .
-
Expectation: In BRAFi-resistant cells (driven by upstream reactivation like N-RAS mutation or BRAF splicing), SCH772984 should restore sensitivity where Vemurafenib fails.
-
Troubleshooting & Controls
-
Issue: pERK levels are not decreasing with SCH772984.
-
Cause 1: Concentration too low. Ensure
500 nM. -
Cause 2:[2][7] Antibody specificity. Ensure the pERK antibody detects T202/Y204.
-
Scientific Check: Check pRSK.[1][2][3][5][6][7] If pRSK is inhibited but pERK is high, the compound might be behaving like a Type-I inhibitor in your specific cellular context (rare, but possible if ATP concentration is extremely high).
-
-
Issue: No increase in pMEK.
-
Cause: The cell line may not rely on ERK-dependent negative feedback. Some PI3K-driven lines have weak MAPK feedback.
-
-
Solubility: SCH772984 is hydrophobic. Ensure DMSO stock is fresh and no precipitation occurs in media.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[4][5] Cancer Discovery, 3(7), 742-750.[5] [Link][5]
-
Lito, P., et al. (2014). Relief of profound feedback inhibition of mitogenic signaling by RAF inhibitors attenuates their activity in BRAFV600E melanomas. Cancer Cell, 22(5), 668-682. [Link]
-
Ohori, M., et al. (2005). Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex. Biochemical and Biophysical Research Communications, 336(1), 357-363. (Foundational structural biology relevant to ERK inhibition modes). [Link]
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS–ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SCH772984 In Vivo Efficacy Troubleshooting
Status: Senior Application Scientist Verified Subject: Troubleshooting Lack of In Vivo Efficacy for SCH772984 (ERK1/2 Inhibitor) Last Updated: October 2023
Introduction: Understanding Your Tool
If you are observing a lack of efficacy with SCH772984 in your in vivo models, you are likely encountering one of three specific failure modes: bioavailability artifacts , biomarker misinterpretation , or rapid clearance .
SCH772984 is not a standard Type I ATP-competitive inhibitor.[1] Unlike many ERK inhibitors (e.g., GDC-0994) that cause a paradoxical increase in p-ERK due to feedback loop loss, SCH772984 utilizes a dual mechanism : it inhibits kinase activity and prevents upstream phosphorylation by MEK. This unique profile requires a distinct troubleshooting approach compared to other MAPK pathway inhibitors.
Part 1: Pharmacokinetics & Formulation (The "Delivery" Problem)
CRITICAL ALERT: The most common reason for failure with SCH772984 is the route of administration.
Q: I am dosing SCH772984 orally (PO), but tumor growth is unaffected. Why?
A: Stop oral dosing immediately. SCH772984 has extremely poor oral bioavailability. Unlike its clinical successor MK-8353, SCH772984 is a chemical probe designed for Intraperitoneal (IP) or Subcutaneous (SC) administration. Oral dosing results in negligible plasma exposure, leading to a "false negative" efficacy result.
Q: What is the recommended vehicle formulation for IP administration?
A: SCH772984 is highly lipophilic. Standard PBS or low-percentage DMSO formulations often lead to precipitation in the peritoneal cavity (causing irritation and poor absorption).
Recommended "Gold Standard" Formulation:
| Component | Concentration | Function |
|---|---|---|
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% (w/v) in water | Solubilizing agent / Encapsulation |
| pH Adjustment | pH 4.0 - 5.0 | Stability optimization |
Alternative Formulation (if HP-β-CD is unavailable):
-
5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O.
-
Note: This vehicle is more toxic and may confound long-term toxicity studies.
Q: What dosing frequency should I use?
A: SCH772984 has a relatively short half-life in mice.
-
Standard Protocol: 10–25 mg/kg, BID (Twice Daily) .
-
Reasoning: Once-daily (QD) dosing often allows ERK pathway reactivation (rebound) between doses, allowing the tumor to recover. Continuous suppression is required for cytostasis in KRAS/BRAF mutant models.
Part 2: Pharmacodynamics (The "Biomarker" Problem)
Q: I see high levels of p-ERK (T202/Y204) in my tumor lysates. Is the drug degraded?
A: If you see high p-ERK, the drug is not engaging the target .
This is a critical distinction between SCH772984 and other ERK inhibitors:
-
Typical ERK Inhibitors: Bind the ATP pocket
Block catalytic activity Loss of negative feedback on RAF/MEK Hyper-phosphorylation of ERK (High p-ERK) . -
SCH772984: Binds the ATP pocket
Induces conformational change (occludes activation loop) Prevents phosphorylation by MEK (Low p-ERK) .
Troubleshooting Logic:
-
Low p-ERK + No Efficacy: The drug is working molecularly, but the tumor is driven by a bypass pathway (e.g., PI3K/Akt) or is not MAPK-dependent.
-
High p-ERK + No Efficacy: The drug is not physically present (PK failure) or the target has mutated (Acquired Resistance).
Q: Which downstream markers should I validate?
A: Do not rely solely on p-ERK. Validate target inhibition by blotting for the phosphorylation of ERK substrates.[1]
| Marker | Expected Change | Biological Context |
| p-RSK (Ser380) | Decrease | Direct downstream effector of ERK. The most reliable marker of activity. |
| DUSP6 | Decrease | Transcriptional target of ERK. Indicates long-term pathway suppression. |
| p-c-Fos | Decrease | Immediate early gene product. |
Part 3: Resistance Mechanisms
Q: The drug worked for 2 weeks, then the tumor regrew. What happened?
A: You likely selected for a resistance mutation or a bypass track.
-
ERK Mutations: Prolonged exposure to SCH772984 selects for ERK1/2 mutations (e.g., G186D) . These mutations alter the DFG motif, preventing the drug-induced conformational change that blocks phosphorylation.
-
Bypass Signaling: In KRAS-mutant models (e.g., PDAC, CRC), inhibition of ERK often leads to compensatory activation of the PI3K/Akt pathway .
-
Action: Perform a Western Blot for p-Akt (Ser473) . If elevated, you may need a combination therapy (SCH772984 + PI3K inhibitor).
-
Visualizing the Mechanism & Troubleshooting
Diagram 1: The SCH772984 Mechanism vs. Standard Inhibitors
This diagram illustrates why p-ERK levels differ between SCH772984 and standard ATP-competitive inhibitors.
Caption: Standard inhibitors cause p-ERK accumulation; SCH772984 blocks both catalysis and phosphorylation.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate PK failures from biological resistance mechanisms.
Experimental Protocols
Protocol 1: Preparation of 20% HP-β-CD Vehicle
Use this for all IP injections to ensure solubility.
-
Materials: Hydroxypropyl-β-cyclodextrin (Sigma H107), Sterile Water for Injection, SCH772984 powder.
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Stir until clear. Filter sterilize (0.22 µm).
-
Compound Solubilization:
-
Weigh SCH772984.[2]
-
Add the 20% HP-β-CD solution slowly while vortexing.
-
Sonication: Sonicate in a water bath at room temperature for 15–20 minutes until a clear solution or uniform suspension is achieved.
-
Note: If the compound is stubborn, pre-dissolve in a minimal volume of DMSO (final concentration <5%) before adding the cyclodextrin solution.
-
Protocol 2: Pharmacodynamic Validation (Western Blot)
Use this to confirm target engagement.
-
Harvest: Collect tumors 2–4 hours post-final dose. Snap freeze in liquid nitrogen immediately.
-
Lysis: Homogenize in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma). Crucial: Phosphatases are active post-mortem; inhibitors are mandatory.
-
Antibodies:
-
Primary: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-Total ERK1/2, Anti-p-RSK (Ser380).
-
Control: Anti-Vinculin or GAPDH.
-
-
Interpretation:
-
Success: >80% reduction in p-RSK and >50% reduction in p-ERK compared to Vehicle control.
-
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750.[3] Link
-
Ohori, M., et al. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.[4] Biochemical and Biophysical Research Communications, 453(3), 333-337. Link
-
Alagesan, K., et al. (2014). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses.[2] International Journal of Molecular Sciences. Link
-
Guide to Pharmacology. (2023). SCH772984 Ligand Page.[3][4][5] IUPHAR/BPS. Link
Sources
- 1. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: SCH772984 Optimization & Troubleshooting
The following guide serves as a technical support center for researchers utilizing SCH772984 , a potent and highly specific ERK1/2 inhibitor.
Unlike first-generation ERK inhibitors, SCH772984 possesses a dual mechanism of action that fundamentally alters how you must interpret your experimental readouts. This guide addresses the common confusion between specific pathway inhibition and off-target cytotoxicity.
Status: Operational Lead Scientist: Senior Application Specialist Topic: Distinguishing Cytotoxicity from Specific ERK Inhibition
The Core Mechanism: Why SCH772984 is Different
Most researchers assume that ATP-competitive kinase inhibitors will cause an increase in the phosphorylation of the target kinase (pERK) due to the loss of negative feedback loops (e.g., loss of ERK-dependent inhibition of RAF/MEK).
SCH772984 is an exception. It is a dual-mechanism inhibitor that:
-
Blocks Catalytic Activity: Competes with ATP to prevent ERK from phosphorylating downstream targets (e.g., RSK, c-Myc).[1]
-
Prevents Activation: Induces a conformational change in ERK that prevents upstream MEK from phosphorylating it.[2]
The Result: Unlike other inhibitors (e.g., Vertex-11e), SCH772984 treatment typically results in a decrease in pERK levels, not an increase.
Pathway Visualization
The following diagram illustrates the dual blockade mechanism of SCH772984 compared to standard inhibitors.
Caption: SCH772984 inhibits ERK catalytic output (to RSK) and structurally prevents MEK from phosphorylating ERK, preventing the "pERK Rebound" seen with other inhibitors.
Experimental Design & Dosing Strategy
Issue: Users frequently observe massive cell death and assume it is due to effective ERK inhibition. Reality: SCH772984 has a high specific potency but can exhibit off-target toxicity at micromolar concentrations.
Validated Concentration Ranges
Do not treat SCH772984 as a standard "10 µM screening" compound.
| Parameter | Concentration / Value | Notes |
| Enzymatic IC50 | ~1–4 nM | Extremely potent against purified ERK1/2.[3] |
| Cellular Efficacy | 100–500 nM | Sufficient to block pRSK and pERK in most lines. |
| Specificity Ceiling | 1.0 µM | Above this, toxicity may be off-target. |
| Toxic Threshold | > 2.0–5.0 µM | High risk of non-specific cytotoxicity. |
Protocol: Determining the Therapeutic Window
To distinguish on-target apoptosis from off-target necrosis:
-
The "Ceiling" Test: Run a dose-response curve (0, 10, 100, 500, 1000, 5000 nM).
-
The Readout Pair:
-
Western Blot: Probe for p-RSK (Ser380) (downstream efficacy) and p-ERK (Thr202/Tyr204) .
-
Viability: CellTiter-Glo or Crystal Violet.
-
-
Interpretation:
-
Specific Inhibition: p-RSK signal disappears at <500 nM.
-
Off-Target Toxicity: Cell viability drops significantly only at concentrations >1 µM where p-RSK was already fully suppressed at lower doses.
-
Troubleshooting Guide (FAQ Format)
Q1: "My cells are dying, but I'm not sure if it's apoptosis or necrosis. How do I verify?"
The Causality Check: SCH772984 induces G1 cell cycle arrest and apoptosis in sensitive lines (e.g., BRAF-mutant melanoma).[1][4] It should not cause immediate membrane rupture (necrosis).
The Protocol: Perform an Annexin V / Propidium Iodide (PI) Flow Cytometry assay at 24 hours .
-
Apoptosis (On-Target): Annexin V positive / PI negative.
-
Necrosis/Toxicity (Off-Target): Annexin V negative / PI positive (or double positive very early).
-
Reference Check: Compare against a known toxic control (e.g., 10% DMSO or Puromycin).
Q2: "I see no change in pERK levels. Is the drug inactive?"
Diagnosis: This is a common misinterpretation of the dual mechanism. While SCH772984 usually decreases pERK, in some highly resistant lines or specific contexts (e.g., HCT-116 vs. SH-SY5Y), pERK levels may remain stable while catalytic activity is blocked.
The Solution: Never rely solely on pERK. You must blot for a downstream substrate.
-
Primary Marker: p-p90RSK (Ser380) .
-
Secondary Marker: p-c-Myc or p-ELK1 .
-
If p-RSK is gone but p-ERK remains: The drug is working (Catalytic inhibition is active).
-
If p-RSK is unchanged: The drug is degraded or the concentration is too low.
Q3: "The compound precipitated in my media. What happened?"
Solubility Physics: SCH772984 is highly hydrophobic.[2]
-
Stock Prep: Dissolve in fresh, anhydrous DMSO to 10 mM.
-
Working Solution: Do not add 10 mM stock directly to media. Perform a serial dilution in DMSO first, then add to media to keep final DMSO concentration <0.1%.
-
Warning: Avoid freeze-thaw cycles of the diluted working solution.
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Caption: Diagnostic flow for distinguishing efficacy from compound instability or off-target toxicity.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984 Ligand Page. [Link]
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery. [Link]
-
Ohori, M., et al. (2016). SCH772984 induces a unique inhibitor binding pocket in ERK2. Nature Chemical Biology. (Detailing the slow off-rate and structural mechanism). [Link]
-
Smorodinsky-Atias, K., et al. (2020). Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. Journal of Biological Chemistry. (Discussing toxicity vs. inhibition correlations). [Link]
Sources
optimizing incubation time for SCH772984 slow binding kinetics
Technical Support Center: Optimizing Kinetic Assays for SCH772984
Introduction: The "Slow-Binder" Challenge
Welcome to the technical support center. You are likely here because your IC50 values for SCH772984 are drifting, or your potency data does not match literature values (
The Core Issue: SCH772984 is not a simple rapid-equilibrium inhibitor.[1][2][3][4] It acts via an ATP-competitive yet slow-binding mechanism , inducing a conformational change in the ERK1/2 kinase (specifically involving the DFG motif and an induced pocket).
If you run a standard kinase assay (e.g., mix enzyme, substrate, ATP, and inhibitor simultaneously and read in 30-60 mins), you are measuring the initial collision complex, not the final high-affinity state. This leads to a severe underestimation of potency.
This guide provides the protocols to determine the optimal pre-incubation time required to reach thermodynamic equilibrium (
Part 1: The Kinetic Theory (FAQ)
Q: Why does my IC50 shift significantly if I incubate longer?
A: This is the hallmark of Time-Dependent Inhibition (TDI) .
SCH772984 follows a two-step binding mechanism:
-
Step 1 (
): Rapid formation of a loose collision complex. -
Step 2 (
): A slow conformational change (isomerization) where the inhibitor "locks" into the induced pocket.
If you measure too early, you only capture Step 1. As time passes, the population shifts to the tighter
Q: Does ATP concentration affect this incubation time?
A: Yes. Because SCH772984 is ATP-competitive, high concentrations of ATP will slow down the apparent association rate (
-
Best Practice: Pre-incubate the Enzyme and Inhibitor without ATP first. This allows the inhibitor to bind the active site without competing against the high concentration of ATP required for the reaction phase.
Part 2: Experimental Optimization (The Protocol)
To fix your assay, you must perform a Time-Course Pre-incubation Experiment . Do not rely on a single time point.
Protocol: The "Time-Shift" Assay
Objective: Determine the time required (
Materials:
-
Enzyme: ERK1 or ERK2 (0.1–0.5 nM final).
-
Buffer: HEPES/Tris based, containing 0.01% Triton X-100 or Tween-20 (Critical to prevent protein aggregation during long incubations).
-
Substrate: ERK substrate (e.g., MBP or specific peptide).
-
ATP: At
concentration (typically 10–50 µM for ERK).
Workflow:
-
Prepare Plate: Aliquot SCH772984 (serial dilution, 10-point active curve) into the plate.
-
Enzyme Addition: Add ERK1/2 enzyme to the inhibitor.
-
Variable Pre-incubation: Incubate separate sets of wells for: 0 min, 30 min, 1 hr, 2 hr, and 4 hr .
-
Initiation: Add the Master Mix (ATP + Substrate) to start the reaction.
-
Reaction Time: Run the kinase reaction for a short, fixed duration (e.g., 30 mins) for all conditions.
-
Detection: Stop reaction and read signal (Fluorescence/Luminescence).
Visualizing the Workflow
Caption: Figure 1. The "Time-Shift" workflow to identify the equilibration time where IC50 stabilizes.
Part 3: Data Analysis & Interpretation
Once you have the data, plot the IC50 values against the pre-incubation time.
Expected Results Table
| Pre-Incubation Time | Observed IC50 (Example) | Interpretation |
| 0 min | 150 nM | Underestimated. Only collision complex formed. |
| 30 min | 45 nM | Transition phase. |
| 1 hour | 10 nM | Approaching equilibrium. |
| 2 hours | 4.2 nM | Equilibrium Reached. |
| 4 hours | 3.9 nM | Stable. (Use 2 hours for future screening). |
Decision Rule: Choose the shortest incubation time where the IC50 value changes by less than 10% compared to the next time point. For SCH772984, this is typically 2 to 4 hours depending on enzyme concentration.
Part 4: Troubleshooting Common Artifacts
Issue 1: "My enzyme dies after 4 hours (Signal loss in controls)."
-
Cause: ERK1/2 can be unstable at low concentrations over long periods at Room Temperature (RT).
-
Solution:
-
Carrier Protein: Ensure your buffer contains 0.1% BSA or BGG.
-
DTT: Fresh DTT (1 mM) is critical for kinase stability.
-
Temperature: If RT is too harsh, incubate at 4°C for a longer period (e.g., 6 hours), though RT is preferred for kinetic relevance.
-
Issue 2: "I see a 'bell-shaped' curve or aggregation."
-
Cause: SCH772984 is hydrophobic. At high concentrations (>10 µM) in long incubations, it may precipitate.
-
Solution: Ensure DMSO concentration is constant (<1%) and add 0.01% Triton X-100 to the buffer.
Issue 3: "My IC50 is still shifting after 24 hours."
-
Cause: This suggests an extremely slow off-rate (
) or potential covalent binding (unlikely for SCH772984, but possible for artifacts). -
Analysis: If the shift never stabilizes, calculate the Residence Time (
) .
Visualizing the Kinetic Mechanism
Caption: Figure 2. Two-step binding mechanism. The transition to EI is time-dependent and critical for potency.*
References
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006).[5] Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.
-
Ohori, M., et al. (2005). Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[1][7] Biochemical and Biophysical Research Communications. (Foundational structural basis for ERK inhibitors).[1]
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[7][8][9] Cancer Discovery. (Primary reference for SCH772984/Ulixertinib mechanism).[6][8]
-
Roskoski, R. Jr. (2019).[10] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. (Classification of Kinase Inhibitor Types).
-
BellBrook Labs. (2023). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays.
Sources
- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: SCH772984 Experimental Guide
Topic: Distinguishing Apoptosis vs. Cytostasis with SCH772984
Document ID: TS-SCH-001 | Version: 2.4 | Status: Active
Executive Summary & Mechanistic Context
The Core Challenge: SCH772984 is a potent ERK1/2 inhibitor.[1][2][3][4] A common error in experimental design is relying solely on metabolic assays (e.g., MTT, CellTiter-Glo) to evaluate its efficacy. These assays measure ATP or metabolic reduction, which decreases in both arrested (cytostatic) and dying (apoptotic) populations.
The Solution: To accurately characterize SCH772984, you must distinguish between G1 Cell Cycle Arrest (the primary mode of action in many contexts) and Apoptosis (often context-dependent or requiring combination therapy).
Mechanism of Action: The "Dual-Mechanism" Inhibitor
Unlike Type-I kinase inhibitors that only compete for the ATP pocket, SCH772984 is a Dual-Mechanism ERK Inhibitor (dmERKi) .[5] It binds to ERK1/2 and prevents:
-
Catalytic Activity: It blocks ERK from phosphorylating downstream targets (e.g., RSK).[2]
-
Activation: It induces a conformational change that prevents MEK from phosphorylating ERK.[3]
This distinction is critical because it prevents the "pathway rebound" often seen with other inhibitors.
Figure 1: SCH772984 acts as a dual-mechanism inhibitor, blocking both the activation of ERK by MEK and the catalytic activity of ERK itself, leading to a bifurcation of downstream effects.[2][5][6]
Experimental Protocols: The Self-Validating System
Do not rely on a single endpoint. Use this Multiplexed Bifurcation Protocol to validate your data.
Phase 1: The Screen (Metabolic Viability)
-
Assay: CellTiter-Glo (ATP) or Resazurin (Metabolism).
-
Purpose: Determine IC50 and establish the "Window of Response."
-
Critical Step: If you see a reduction in signal, you cannot conclude death yet.
Phase 2: The Bifurcation (Differentiation)
Run these two assays in parallel on treated samples.
Track A: Confirming Cytostasis (G1 Arrest)
SCH772984 typically arrests cells in the G1 phase by downregulating Cyclin D1.
-
Method: Propidium Iodide (PI) Staining + Flow Cytometry.
-
Protocol:
-
Harvest cells (include floating cells to catch apoptotic bodies).
-
Fix in 70% cold ethanol (-20°C) for >2 hours.
-
Wash with PBS.
-
Stain with PI/RNase solution (50 µg/mL PI, 100 µg/mL RNase A) for 30 mins at 37°C.
-
Readout:
-
Cytostasis: Increase in G0/G1 peak (2N DNA content) compared to control.
-
Apoptosis: Appearance of Sub-G1 peak (<2N DNA).
-
-
Track B: Confirming Apoptosis (Caspase Activation)
-
Method: Caspase-3/7 Glo or Cleaved PARP Western Blot.
-
Protocol (Western Blot):
-
Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Target: Cleaved PARP (89 kDa fragment).
-
Control: Total ERK1/2 (Note: SCH772984 may alter phospho-ERK levels, but total ERK should remain stable).
-
Readout: Presence of the 89 kDa band confirms irreversible apoptosis.
-
Data Interpretation Matrix
| Observation | Metabolic Signal (ATP) | Cell Cycle (G1 Phase) | Sub-G1 Fraction | Cleaved PARP | Conclusion |
| Scenario 1 | Reduced | Increased (>60%) | Low (<5%) | Negative | Pure Cytostasis |
| Scenario 2 | Reduced | Decreased/Normal | High (>20%) | Positive | Dominant Apoptosis |
| Scenario 3 | Unchanged | Normal | Low | Negative | Resistant / Non-Responder |
Troubleshooting & FAQs
Q1: My Western Blot shows loss of pERK, but the cells are still alive. Why?
A: This is the classic SCH772984 signature.
-
Cause: You have successfully inhibited the pathway (verified by pERK loss), causing Cytostasis . The cells have stopped dividing but have not triggered the apoptotic threshold (often requiring BIM accumulation).
-
Fix: Check cell size. Cytostatic cells often enlarge (hypertrophy) because protein synthesis continues while division stops.
Q2: I see a "flat line" on my growth curve. Is the drug working?
A: Yes, likely as a cytostatic agent.
-
Diagnostic: Compare the treated well cell count at T=72h to the cell count at T=0h (seeding).
-
If T=72h count ≈ T=0h count: Cytostatic .
-
If T=72h count < T=0h count: Cytotoxic (Apoptotic) .
-
Q3: SCH772984 precipitates in my media. How do I fix this?
A: SCH772984 is highly hydrophobic.
-
Solubility Limit: ~10-40 mM in DMSO. Practically insoluble in water.
-
Protocol Adjustment:
-
Prepare 1000x stocks in pure DMSO.
-
Do not make intermediate dilutions in PBS/Media.
-
Spike the DMSO stock directly into the media while vortexing rapidly.
-
Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.
-
Q4: Can I use Annexin V instead of Sub-G1 analysis?
A: Yes, but be careful with trypsinization.
-
Risk: Harsh trypsinization can expose Phosphatidylserine (PS), leading to false positives in Annexin V.
-
Recommendation: Use Accutase instead of Trypsin, or rely on the Sub-G1 assay (fixed cells) which is less sensitive to handling artifacts.
Workflow Decision Tree
Use this logic flow to determine the fate of your cells.
Figure 2: Decision logic for distinguishing cytostatic vs. cytotoxic effects based on initial viability screening.
References
-
Morris, E. J., et al. (2013).[3] Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[2][5][6][7] Cancer Discovery, 3(7), 742-750.[3][7]
-
Wong, D. J. L., et al. (2014).[8] Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma.[2] Molecular Cancer, 13, 194.[8]
-
Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature, 464, 431–435. (Context on why pure ERK inhibitors like SCH772984 are needed).
-
Cayman Chemical. SCH 772984 Product Information & Solubility Data.
Sources
- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
handling trifluoroacetate salt toxicity in sensitive cell lines
Topic: Handling Trifluoroacetate (TFA) Salt Toxicity in Sensitive Cell Lines
Introduction: The Hidden Variable in Your Assay
Status: Active Ticket Severity: Critical (Experimental Validity)
Welcome to the Technical Support Center. If you are observing unexpected cytotoxicity, skewed proliferation data, or inflammatory responses in your peptide assays, the culprit may not be your peptide sequence—it is likely the Trifluoroacetate (TFA) counter-ion.
Synthetic peptides purified via Reverse-Phase HPLC (RP-HPLC) typically contain 10% to 45% TFA by weight unless a specific salt exchange was requested. While excellent for purification, TFA is a strong acid (pKa ~0.23) that acts as a chaotropic agent and metabolic inhibitor.
This guide provides the diagnostic tools to confirm TFA toxicity and the protocols to eliminate it.
Module 1: Diagnosis – Is it the Peptide or the Salt?
Before altering your peptide, you must confirm if the observed toxicity is an artifact of the counter-ion.
Step 1: Calculate the "Hidden Load"
TFA pairs with every basic residue (Arg, Lys, His) and the N-terminus. Use the table below to estimate the actual molarity of TFA in your culture well.
Table 1: Theoretical TFA Content Calculation
| Parameter | Formula / Value | Example (Peptide MW 1500 Da) |
| Basic Sites | N-terminus + (Count of Arg + Lys + His) | 1 (N-term) + 3 (Arg/Lys) = 4 sites |
| TFA MW | 114.02 g/mol | -- |
| Total Salt MW | Sites × 114.02 | 4 × 114.02 = 456.08 Da |
| Total Weight | Peptide MW + Salt MW | 1500 + 456 = 1956 Da |
| % TFA (w/w) | (Salt MW / Total Weight) × 100 | 23.3% |
Diagnostic Rule: If you treat cells with 100 µM of the peptide above, you are simultaneously treating them with 400 µM TFA.
Step 2: The Sodium Trifluoroacetate (Na-TFA) Control
Do not use media alone as a negative control.
-
Purchase Na-TFA (Sigma/Merck).
-
Prepare a stock solution of Na-TFA matching the molarity calculated in Step 1.
-
Add this to your cells at the same volume as your peptide.
-
Result: If the Na-TFA wells show toxicity similar to your peptide wells, the issue is the salt, not the sequence.
Module 2: The Mechanism of Toxicity[2]
Why does TFA kill? It is not merely a pH effect; it is a metabolic disruptor. TFA acts similarly to fluoride, inhibiting glycolysis and disrupting membrane potential.
Visualizing the Toxicity Pathway
The following diagram illustrates how residual TFA moves from the HPLC column to your cell culture, triggering specific apoptotic pathways.
Figure 1: The cascade of Trifluoroacetate toxicity, moving from purification artifact to metabolic inhibition.
Module 3: Remediation – Salt Exchange Protocols
If your cells are sensitive (e.g., Osteoblasts, Stem Cells, T-Cells), you must exchange TFA for a biocompatible counter-ion like Acetate or Hydrochloride (HCl) .
Protocol A: The "Gold Standard" (Ion Exchange Resin)
Best for: High-value peptides, large batches, and ensuring >95% TFA removal.
-
Preparation: Use a strong anion exchange resin (e.g., Dowex 1X2 or AG 1-X8) in the acetate form.
-
Column Packing: Pack a small column with 10-fold molar excess of resin capacity relative to the peptide's anion sites.
-
Washing: Wash resin with 5 column volumes (CV) of 1M Sodium Acetate, followed by 10 CV of distilled water.
-
Loading: Dissolve peptide in water (or minimal MeOH if hydrophobic) and load onto the column.
-
Elution: Elute with water. The peptide (cation) passes through; TFA (anion) binds to the resin; Acetate (anion) is released to pair with the peptide.
-
Lyophilization: Freeze-dry the eluate immediately.
Protocol B: The "Quick Fix" (HCl Lyophilization)
Best for: Small batches, robust peptides. Warning: Low pH (<1.0) may damage sensitive sequences.
-
Dissolution: Dissolve the peptide in 2 mM - 10 mM HCl .
-
Incubation: Let stand for 5 minutes. The abundance of Cl⁻ ions will displace the TFA⁻ ions due to mass action, despite TFA's higher affinity.
-
Lyophilization: Freeze-dry the solution. TFA is volatile and will sublime.
-
Repetition: Repeat this cycle 3 times. A single cycle is rarely sufficient.
-
Final Step: Re-dissolve in water and lyophilize once more to remove excess HCl.
Decision Matrix: Which Protocol?
Figure 2: Decision tree for selecting the appropriate salt exchange method based on peptide stability.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I just neutralize the TFA with NaOH in the media? A: No. While this corrects the pH, it does not remove the trifluoroacetate ion. The toxicity often stems from the ion itself (acting as a metabolic inhibitor), not just the acidity. Furthermore, adding NaOH increases the total osmolarity of your media, which introduces a new variable.
Q2: Which cell lines are most sensitive? A: Literature confirms high sensitivity in:
-
Osteoblasts: TFA inhibits proliferation at concentrations as low as 10 nM [1].[1]
-
Immune Cells: TFA can skew cytokine secretion profiles, leading to false immunogenicity signals [2].
-
Neuronal Cultures: Sensitive to membrane potential shifts caused by chaotropic ions.
Q3: How do I verify the TFA is gone? A: Standard HPLC (UV 214nm) does not detect TFA well. You must use:
-
Ion Chromatography (IC): The most accurate method.
-
19F-NMR: Detects the fluorine signal of TFA.
-
Absolute Fluorine Analysis: A combustion method.
-
Note: A simple chloride test (silver nitrate) only confirms the presence of Cl, not the absence of TFA.
Q4: Is HCl salt toxic? A: Generally, no. HCl is the natural acid of the stomach and Cl⁻ is the most abundant extracellular anion. However, ensure the final solution is buffered. Unbuffered HCl-peptides will be very acidic. Acetate is often preferred for in vivo work because it has some self-buffering capacity at physiological pH.
References
-
Cornish, J., et al. (1999).[2] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.
-
Gaussier, H., et al. (2002).[2] Physiological effects of trifluoroacetic acid on peptide structure and cell function. Life Sciences.
-
LifeTein Support. (2025).[3] TFA Removal Service and Cytotoxicity Mechanisms.[3][4]
-
Sikora, K., et al. (2018). Counter-ion influence on the physicochemical and biological properties of a novel antimicrobial peptide. Amino Acids.[5]
Sources
- 1. genscript.com.cn [genscript.com.cn]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. biomatik.com [biomatik.com]
Validation & Comparative
SCH772984 vs. Ulixertinib (BVD-523): A Technical Potency & Utility Guide
Executive Summary: The "Tool" vs. The "Drug"
For researchers targeting the ERK1/2 node of the MAPK pathway, the choice between SCH772984 and Ulixertinib (BVD-523) is not merely about potency—it is a choice between two distinct mechanisms of action that yield opposite biomarkers.
-
SCH772984 is a dual-mechanism tool compound . It inhibits ERK catalytic activity and prevents ERK activation by MEK, resulting in a decrease in pERK levels.[1] It is the superior choice for probing structural biology and "clean" pathway shutdown in vitro, but its poor pharmacokinetic (PK) profile limits its in vivo utility.
-
Ulixertinib (BVD-523) is a clinical-grade catalytic inhibitor . It inhibits ERK output but causes a feedback-driven increase in pERK levels. It is the mandatory choice for translational studies, in vivo xenografts, and modeling clinical resistance.
Part 1: Mechanistic Deep Dive
While both compounds are ATP-competitive inhibitors of ERK1 and ERK2, their binding modes induce fundamentally different conformational changes in the kinase.
SCH772984: The Dual-Mechanism Inhibitor
SCH772984 binds to ERK1/2 and induces a unique inactive conformation characterized by an outward tilt of the C-helix and a distortion of the P-loop.
-
Consequence: This conformational change renders ERK unrecognizable to its upstream activator, MEK.
-
Result: SCH772984 blocks both the catalytic activity of ERK (kinase output) and the phosphorylation of ERK (activation input).
-
Biomarker: Loss of pERK (T202/Y204) and loss of downstream substrates (e.g., pRSK).
Ulixertinib (BVD-523): The Classic Catalytic Inhibitor
Ulixertinib binds to the ATP pocket of both active (phosphorylated) and inactive ERK1/2 with extremely high affinity.
-
Consequence: It locks the kinase in a catalytically inactive state but does not prevent MEK from phosphorylating ERK. In fact, by blocking the negative feedback loop (ERK phosphorylating RAF/MEK), it causes a rebound hyper-activation of the pathway upstream.
-
Result: Inhibition of downstream substrates (pRSK) but hyper-phosphorylation of ERK itself.
-
Biomarker: Massive increase in pERK (T202/Y204) coupled with loss of downstream substrates (pRSK).
Visualization: Mechanistic Divergence
Caption: SCH772984 prevents MEK-mediated activation, reducing pERK. Ulixertinib inhibits catalysis but relieves feedback, increasing pERK.
Part 2: Potency & Selectivity Analysis[1][2]
Both compounds exhibit single-digit nanomolar potency, but Ulixertinib demonstrates superior binding affinity (Ki).
Table 1: Comparative Potency Data
| Feature | SCH772984 | Ulixertinib (BVD-523) |
| Target | ERK1, ERK2 | ERK1, ERK2 |
| Biochemical IC50 (ERK1) | 4 nM | < 0.3 nM (Ki) |
| Biochemical IC50 (ERK2) | 1 nM | 0.04 ± 0.02 nM (Ki) |
| Cellular IC50 (Proliferation) | ~10–50 nM (Sensitive lines) | ~10–50 nM (Sensitive lines) |
| Selectivity | High (7/300 kinases >50% inh. at 1µM) | High (Selectivity score <0.02) |
| Binding Mode | ATP-competitive (Type I-like but distinct) | ATP-competitive (Reversible) |
| In Vivo Route | IP (Poor oral bioavailability) | Oral (Highly bioavailable) |
| Clinical Status | Discontinued (Tool Compound) | Phase I/II Clinical Candidate |
Selectivity Notes
-
SCH772984: Its unique binding pocket confers high selectivity.[2] Off-targets at high concentrations (1 µM) include CLK2, FLT4, and MAP4K4.[1]
-
Ulixertinib: Designed to overcome resistance to BRAF/MEK inhibitors.[3] It retains potency against active site mutations that confer resistance to other kinase inhibitors.
Part 3: Experimental Protocols
Protocol A: The "pERK Paradox" Validation (Western Blot)
Objective: To verify target engagement and distinguish between the two inhibitors.
Rationale: This assay is the primary "self-validating" step. If you treat with Ulixertinib and pERK levels drop, your assay timing is off or the compound is degraded. You must see a pERK spike to confirm Ulixertinib activity.
-
Cell Seeding: Seed BRAF-mutant cells (e.g., A375 or COLO205) at
cells/well in a 6-well plate. Incubate overnight. -
Treatment:
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Sodium Orthovanadate/NaF). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktail.[5]
-
Detection:
-
Primary Ab 1: Phospho-ERK1/2 (Thr202/Tyr204).[3]
-
Primary Ab 2: Phospho-RSK (Ser380) – Critical Control. Both drugs must inhibit this.
-
Primary Ab 3: Total ERK1/2.
-
-
Expected Outcome:
-
SCH772984: ↓ pRSK, ↓ pERK.
-
Ulixertinib: ↓ pRSK, ↑↑ pERK .[6]
-
Protocol B: In Vitro Kinase Assay (Adaptable)
Objective: To determine biochemical IC50.
-
Reagents: Recombinant ERK2 (active), Peptide Substrate (e.g., MBP or specific ERK substrate peptide), ATP (
concentration, typically 10-50 µM), and reaction buffer (HEPES pH 7.5, 10mM MgCl2, 1mM DTT). -
Compound Prep: Prepare 3-fold serial dilutions of SCH772984 or Ulixertinib in DMSO.
-
Reaction:
-
Mix Enzyme (0.3 ng/µL) + Compound (10 µL). Incubate 15 min at RT.
-
Initiate reaction by adding ATP/Substrate mix (10 µL).
-
Incubate for 45–60 minutes at RT.
-
-
Termination: Stop reaction using EDTA or detection reagent (e.g., ADP-Glo or IMAP binding solution).
-
Data Analysis: Plot RLU/Fluorescence vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.
Part 4: Decision Guide
Use the following logic tree to select the appropriate inhibitor for your study.
Caption: Decision logic for selecting between SCH772984 and Ulixertinib based on experimental constraints.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750. Link
-
Germann, U. A., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics, 16(11), 2351-2363.[3] Link
-
Ohori, M., et al. (2016). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Chemical Biology, 12, 226-228. Link
-
Sullivan, R. J., et al. (2018). First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. Cancer Discovery, 8(2), 184-195. Link
-
Merchant, M., et al. (2014). Combined PI3K and ERK inhibition potentiates genome instability and cell death in KRAS-mutant pancreatic cancer. Cancer Research, 74(19 Supplement), Abstract 4668. Link
Sources
- 1. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ijmcmed.org [ijmcmed.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Dual-Mechanism vs. Catalytic Inhibition: A Technical Comparison of SCH772984 and GDC-0994
Executive Summary: The "p-ERK Paradox"
In the development of MAPK pathway therapeutics, the distinction between SCH772984 and GDC-0994 (Ravoxertinib) represents a fundamental divergence in strategy: Dual-Mechanism Inhibition (dmERKi) versus Catalytic Inhibition (catERKi) .
While both compounds are potent, ATP-competitive inhibitors of ERK1/2, they produce opposing effects on the phosphorylation status of ERK itself.
-
GDC-0994 blocks downstream substrate phosphorylation (e.g., RSK) but often causes a hyper-phosphorylation of ERK (p-ERK) due to the relief of negative feedback loops.
-
SCH772984 blocks downstream signaling and prevents the upstream phosphorylation of ERK by MEK, effectively silencing the node entirely.
This guide details the structural causality behind these differences and provides validated protocols to distinguish their activity in vitro.
Mechanistic Deep Dive
GDC-0994: The Catalytic Inhibitor (catERKi)
Mechanism: GDC-0994 binds to the ATP-binding pocket of ERK1/2.[1] It stabilizes the kinase in an active-like conformation where the activation loop is accessible.
-
Binding Mode: It forms hydrogen bonds with the hinge region (Met108 in ERK2) and sits under the P-loop.[1] Crucially, it stabilizes the Tyr36 "out" conformation.
-
The Feedback Loop Consequence: By inhibiting ERK's catalytic output, GDC-0994 blocks the phosphorylation of negative regulators (e.g., SOS, RAF). This reactivates upstream signaling (RAS
RAF MEK).[2] Since GDC-0994 does not sterically hinder MEK, MEK hyper-phosphorylates the drug-bound ERK at T202/Y204. -
Result: High p-ERK levels, but zero downstream activity (low p-RSK).
SCH772984: The Dual-Mechanism Inhibitor (dmERKi)
Mechanism: SCH772984 is also ATP-competitive but engages a unique allosteric pocket that forces a distinct conformational change.
-
Binding Mode: It induces a Tyr36 "in" conformation, where the Tyr36 residue folds beneath the P-loop.[1] This distorts the activation loop and the F-site (recruitment site for MEK).
-
The Dual Effect:
-
Catalytic Block: ATP cannot bind; downstream substrates are not phosphorylated.
-
Activation Block: The conformational change makes ERK a poor substrate for MEK. Even if upstream feedback loops are relieved, MEK cannot phosphorylate SCH772984-bound ERK.
-
-
Result: Low p-ERK levels and low p-RSK levels.
Visualization: Pathway Dynamics & Feedback Loops
Caption: Differential impact of GDC-0994 and SCH772984 on the MEK-ERK feedback loop and phosphorylation status.
Comparative Performance Data
The following data summarizes typical performance metrics in BRAF-mutant cell lines (e.g., A375 melanoma).
| Feature | SCH772984 | GDC-0994 (Ravoxertinib) |
| Primary Target | ERK1 / ERK2 | ERK1 / ERK2 |
| Binding Mode | ATP-Competitive (Dual Mechanism) | ATP-Competitive (Catalytic) |
| ERK1 IC50 (Cell-free) | ~4 nM | ~1.1 - 6.1 nM |
| ERK2 IC50 (Cell-free) | ~1 nM | ~0.3 - 3.1 nM |
| p-ERK (T202/Y204) Status | Decreased (Prevents activation) | Increased / Unchanged (Feedback accumulation) |
| p-RSK (S380) Status | Inhibited | Inhibited |
| Nuclear Translocation | Blocked | Blocked (but p-ERK may accumulate in cytoplasm) |
| Resistance Profile | Effective in BRAF/MEK resistant lines | Effective, but potential for faster rebound |
Experimental Protocols
To validate the mechanism of action in your specific model, use the following self-validating protocols.
Protocol A: The "Phospho-Divergence" Assay (Western Blot)
Objective: To distinguish between catalytic and dual-mechanism inhibition by observing the p-ERK/p-RSK ratio.
Materials:
-
Cell Line: A375 (BRAF V600E) or Colo205.[1]
-
Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-Total ERK, Anti-p-p90RSK (Ser380).
Step-by-Step:
-
Seeding: Plate cells at 70% confluence in 6-well plates. Allow attachment overnight.
-
Treatment: Treat cells for 2 hours (acute phase) with:
-
Vehicle (DMSO)
-
SCH772984 (500 nM)
-
GDC-0994 (500 nM)
-
Control: Trametinib (MEK inhibitor, 50 nM)
-
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors immediately on ice.
-
Analysis: Perform SDS-PAGE and Western Blot.
Expected Results (Validation Check):
-
DMSO: High p-ERK, High p-RSK.
-
GDC-0994: High (or Super-High) p-ERK , Low p-RSK. (The Divergence)
-
SCH772984: Low p-ERK , Low p-RSK. (Mimics MEK inhibitor profile)
Protocol B: Washout & Recovery Assay (Off-Rate Analysis)
Objective: SCH772984 exhibits slower off-rates (prolonged residence time) compared to typical ATP-competitive inhibitors due to the induced pocket.
Step-by-Step:
-
Pulse: Treat cells with 10x IC50 of either drug for 1 hour.
-
Wash: Aspirate media. Wash 3x with warm PBS. Add drug-free media.
-
Chase: Collect lysates at 0, 1, 2, 4, and 8 hours post-washout.
-
Readout: Blot for p-RSK (S380).
-
Interpretation: GDC-0994 treated cells typically show p-RSK signal recovery faster (within 2-4 hours) than SCH772984 treated cells (sustained suppression >6 hours), indicating tighter binding/slower dissociation.
Decision Logic for Drug Selection
Use the following logic flow to determine which inhibitor suits your study:
Caption: Decision matrix for selecting between dmERKi (SCH772984) and catERKi (GDC-0994).
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery.
-
Robarge, K. D., et al. (2014). Discovery of GDC-0994, a potent, selective, and orally bioavailable inhibitor of ERK1/2.[3][4][5] ACS Medicinal Chemistry Letters.
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.
-
Kidger, A. M., et al. (2020).[1] Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2.[1] Molecular Cancer Therapeutics.
-
Merchant, M., et al. (2017). Combined inhibition of MEK and ERK1/2 overcomes therapy resistance in BRAF-mutant melanoma. Oncotarget.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Biomarkers for Validating SCH772984 Target Engagement
Executive Summary: The Dual-Mechanism Advantage
SCH772984 (Ulixertinib analogue/precursor) represents a paradigm shift in ERK inhibitor design. Unlike first-generation "catalytic-only" ERK inhibitors that often result in paradoxical increases in phosphorylated ERK (pERK) due to feedback relief or phosphatase protection, SCH772984 operates via a dual mechanism . It competitively binds the ATP pocket and induces a conformational change that sterically prevents upstream MEK from phosphorylating the ERK activation loop (T202/Y204).
For researchers, this distinction dictates the biomarker strategy: Target engagement for SCH772984 is validated by the loss of pERK signal , making it mechanistically distinct from other ATP-competitive ERK inhibitors (e.g., GDC-0994) and functionally similar to MEK inhibitors (e.g., Trametinib), but with efficacy in BRAF/MEK-resistant models.
Mechanistic Insight & Signaling Architecture
To validate SCH772984, one must understand the specific node blockade. Standard ERK inhibitors lock the kinase in a conformation that may still accept phosphorylation from MEK, leading to high pERK but low downstream signaling (pRSK). SCH772984 shuts down both the catalytic output and the activation input.[1]
Pathway Visualization: Mode of Inhibition
The following diagram illustrates the differential impact of MEK inhibitors, Catalytic ERK inhibitors, and the Dual-Mechanism SCH772984 on the MAPK signaling cascade.
Caption: SCH772984 uniquely blocks the MEK-to-ERK phosphorylation step (unlike catalytic ERKi) and inhibits downstream substrate phosphorylation.
Biomarker Comparison Guide
This section compares SCH772984 against standard alternatives to assist in selecting the correct readout for your specific experimental context.
Primary Biomarker Table: Sensitivity & Specificity
| Biomarker | Target Site | SCH772984 Response | Trametinib (MEKi) Response | Catalytic ERKi (e.g., GDC-0994) | Interpretation for SCH772984 |
| p-ERK1/2 | Thr202/Tyr204 | Decreases (↓↓) | Decreases (↓↓) | Increases/Stable (↑) | Direct Confirmation. Confirms the "dual mechanism" is active. If pERK remains high, the drug may not be engaging the activation loop conformation. |
| p-RSK1/2 | Ser380 / Thr573 | Decreases (↓↓) | Decreases (↓↓) | Decreases (↓↓) | Functional Readout. Confirms catalytic inhibition is occurring. Essential to prove the pathway is actually off. |
| DUSP6 | mRNA / Protein | Decreases (↓↓) | Decreases (↓↓) | Decreases (↓↓) | Transcriptional Output. DUSP6 is an ERK-specific immediate early gene. Loss indicates nuclear signaling blockade. |
| p-MEK1/2 | Ser217/221 | Increases (↑) | Variable / Increases | Increases (↑) | Feedback Indicator. Rise in pMEK indicates loss of ERK-to-RAF negative feedback. Confirms on-target pathway modulation. |
| p-AKT | Ser473 | Increases (↑) | Increases (↑) | Increases (↑) | Resistance Marker. Compensatory PI3K pathway activation often occurs upon ERK blockade. |
Critical Analysis of Alternatives
-
Vs. Trametinib: Use SCH772984 biomarkers in Trametinib-resistant lines (e.g., acquired MEK mutations). While both reduce pERK, SCH772984 remains effective where Trametinib binding is compromised.
-
Vs. Catalytic ERKi: If you observe high pERK but low pRSK, you are likely using a catalytic inhibitor or the dosage of SCH772984 is insufficient to induce the conformational clamp. SCH772984 must reduce pERK to validate its specific mode of action.
Experimental Protocols
Protocol A: Western Blotting for Dual-Phospho Validation
Rationale: To distinguish between catalytic inhibition and dual-mechanism blockade, you must probe for both the activation loop (pERK) and a downstream substrate (pRSK).
Reagents:
-
Lysis Buffer: RIPA supplemented with high-concentration phosphatase inhibitors (e.g., 1 mM Na3VO4, 10 mM NaF, 10 mM β-glycerophosphate). Note: ERK phosphorylation is extremely labile; rapid lysis on ice is non-negotiable.
-
Primary Antibodies:
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., A375, HCT116) at 70% confluency.
-
Treatment: Treat with SCH772984 (Titration: 10 nM – 1 µM) for 1 to 2 hours .
-
Control: DMSO (Vehicle).
-
Comparator: Trametinib (10 nM) or GDC-0994 (1 µM).
-
-
Lysis: Wash 1x with ice-cold PBS. Add ice-cold Lysis Buffer directly to plate. Scrape immediately.
-
Sonication: Brief sonication (3x 5 sec pulses) to shear DNA and ensure nuclear extraction (critical for total ERK recovery).
-
Normalization: BCA assay. Load 20-30 µg protein/lane.
-
Detection:
-
Success Criteria: SCH772984 must show dose-dependent reduction in BOTH pERK and pRSK.
-
Failure Mode: If pRSK drops but pERK stays high, the compound may have degraded or is acting purely catalytically (check compound integrity).
-
Protocol B: In Vitro Kinase Assay (IC50 Determination)
Rationale: To verify direct binding affinity independent of cellular feedback loops.
-
System: Recombinant ERK2 protein (active).
-
Substrate: MBP (Myelin Basic Protein) or synthetic peptide (e.g., ERKtide).
-
Reaction Mix: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100.
-
ATP: Use Km apparent concentration (typically 10-50 µM).
-
Procedure:
-
Incubate ERK2 with SCH772984 (serial dilution) for 15 mins.
-
Add ATP + Substrate.[5] Incubate 30-60 mins at RT.
-
Detect ADP production (e.g., ADP-Glo) or 33P-ATP incorporation.
-
-
Data Analysis: Fit to 4-parameter logistic equation. Expected IC50 < 5 nM.[2][5]
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[4] Cancer Discovery, 3(7), 742-750. Link
-
Ohori, M., et al. (2016). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.[3] Nature Communications, 7, 11990. Link
-
Alagesan, B., et al. (2015).[6] Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma.[7] Molecular Cancer Therapeutics, 14(12), 2914. Link
-
Merchant, M., et al. (2014).[7] Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS-mutant tumors. PLOS ONE, 9(10), e109633. Link
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS–ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942. Link
Sources
- 1. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. ijmcmed.org [ijmcmed.org]
- 7. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: SCH772984 (Ulixertinib) vs. Vemurafenib Combination Synergy
Executive Summary
The emergence of resistance to BRAF inhibitors (BRAFi), such as Vemurafenib (PLX4032) , represents a critical bottleneck in the treatment of BRAFV600E-mutant melanomas. While Vemurafenib provides rapid initial tumor regression, reactivation of the MAPK pathway via upstream feedback loops or downstream effectors (MEK/ERK) frequently drives relapse.
SCH772984 (Ulixertinib) is a potent, ATP-competitive ERK1/2 inhibitor designed to clamp the terminal node of the MAPK cascade. This guide analyzes the mechanistic and quantitative synergy data supporting the combination of SCH772984 and Vemurafenib.[1] Experimental evidence demonstrates that this "vertical inhibition" strategy overcomes acquired resistance mechanisms—specifically those driven by paradoxical MAPK reactivation—yielding Combination Index (CI) values < 1.0 (synergy) across multiple resistant cell lines.
Mechanistic Rationale: The Vertical Blockade
To understand the synergy, one must first understand the failure mode of monotherapy. Vemurafenib inhibits mutant BRAF monomers. However, in the presence of RAS mutations or receptor tyrosine kinase (RTK) upregulation, RAF inhibitors can paradoxically activate wild-type RAF dimers, restoring ERK signaling.
SCH772984 acts downstream of these bypass mechanisms. By inhibiting ERK1/2 directly, it prevents the phosphorylation of cytoplasmic and nuclear targets regardless of upstream RAF/MEK status. Furthermore, SCH772984 disrupts the negative feedback loop wherein ERK inhibition normally leads to increased RAS/RAF activity; by clamping the pathway at the bottom, the upstream accumulation becomes irrelevant to the transcriptional output.
Visualization: MAPK Signaling & Drug Targets[2][3][4]
Figure 1: Vertical inhibition of the MAPK pathway. Vemurafenib blocks the mutant driver (BRAF), while SCH772984 blocks the effector (ERK), preventing feedback-loop mediated resistance.
Comparative Profile: Agent Specifications
Before analyzing combination data, it is essential to distinguish the pharmacological profiles of the two agents.
| Feature | Vemurafenib (Zelboraf) | SCH772984 (Ulixertinib) |
| Target | BRAF (V600E/K selective) | ERK1 / ERK2 (Pan-inhibitor) |
| Binding Mode | Type I (ATP-competitive) | ATP-competitive & prevents activation |
| Primary Resistance | Splice variants, RAS mutations, COT overexpression | Rare (e.g., ERK amplification) |
| Paradoxical Activation | Yes (Activates WT RAF in RAS-mutant contexts) | No (Blocks terminal node) |
| Monotherapy IC50 | <100 nM (BRAF V600E lines) | < 5 nM (Sensitive lines) |
Synergy Data Analysis
The following data summarizes key findings from pivotal preclinical studies, notably Morris et al. (2013), assessing the combination in melanoma models.
In Vitro Efficacy (Cell Viability)
The combination was tested in paired cell lines: parental (sensitive) and acquired resistance (resistant to Vemurafenib).
-
Metric: Combination Index (CI) via Chou-Talalay method.
-
Threshold: CI < 1.0 indicates synergy; CI < 0.3 indicates strong synergy.
| Cell Line | Mutation Status | Vemurafenib Phenotype | SCH772984 Phenotype | Combination Result |
| A375 | BRAF V600E | Sensitive (IC50 ~50 nM) | Sensitive | Synergistic (CI < 0.6) |
| A375-R | BRAF V600E | Resistant (IC50 > 2 µM) | Sensitive | Restored Sensitivity |
| LOX | BRAF V600E | Sensitive | Sensitive | Synergistic |
| Colo829 | BRAF V600E | Sensitive | Sensitive | Synergistic |
Key Insight: In Vemurafenib-resistant cells (A375-R), monotherapy with Vemurafenib fails. However, SCH772984 retains potency (IC50 unchanged vs. parental). The combination prevents the emergence of "escape colonies" seen when treating with SCH772984 alone at suboptimal doses.
In Vivo Xenograft Models (LOX Melanoma)
In mouse xenograft models bearing LOX (BRAF V600E) tumors, the combination demonstrated superior durability compared to monotherapy.
-
Vemurafenib Monotherapy: Initial regression followed by rapid regrowth (resistance onset ~20 days).
-
SCH772984 Monotherapy: Sustained regression at high doses (50 mg/kg bid).
-
Combination: Achieved complete regression at lower, sub-maximal doses of each agent, significantly delaying tumor recurrence compared to either single agent.
Experimental Protocol: Validating Synergy
To reproduce these findings, researchers should utilize a standard "Checkerboard" assay coupled with isobologram analysis. This protocol ensures statistical validity (E-E-A-T principle: Trustworthiness).
Workflow Visualization
Figure 2: Workflow for high-throughput synergy screening using ATP-based viability assays.
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest A375 or LOX melanoma cells during the logarithmic growth phase.
-
Seed at 2,000–3,000 cells/well in white-walled 96-well plates (to maximize luminescence signal).
-
Allow attachment overnight (16–24 hours).
-
-
Compound Preparation (The Matrix):
-
Prepare stock solutions of Vemurafenib and SCH772984 in DMSO (10 mM).
-
Create a 6x6 or 8x8 matrix.
-
Vemurafenib: Serial dilution (e.g., 0, 10, 30, 100, 300, 1000, 3000 nM).
-
SCH772984: Serial dilution (e.g., 0, 1, 3, 10, 30, 100, 300 nM).
-
-
Critical Control: Ensure final DMSO concentration is consistent across all wells (typically <0.5%).
-
-
Treatment & Incubation:
-
Data Acquisition:
-
Add CellTiter-Glo (Promega) reagent (1:1 ratio with media).
-
Shake for 2 minutes (induce lysis); incubate 10 minutes (stabilize signal).
-
Read luminescence on a plate reader (e.g., EnVision).
-
-
Statistical Analysis:
-
Normalize data to Vehicle Control (DMSO = 100% viability).
-
Use CompuSyn or custom R scripts to calculate the Combination Index (CI) based on the median-effect equation:
-
Interpretation:
- : Synergistic
- : Additive
- : Antagonistic
-
Critical Analysis & Limitations
While the SCH772984 + Vemurafenib combination is highly effective in preclinical models, researchers must consider the following:
-
Toxicity: Dual inhibition of the MAPK pathway affects normal homeostatic signaling. In clinical trials (Sullivan et al., 2018), common adverse events included rash, diarrhea, and fatigue. The "therapeutic window" is narrower than with monotherapy.
-
Resistance Evolution: While the combination delays resistance, it does not permanently eliminate it. Mechanisms involving PI3K/AKT pathway activation can eventually bypass the vertical MAPK blockade.
-
Context Specificity: Synergy is most profound in BRAF-mutant contexts. In RAS-mutant tumors, while SCH772984 is effective, the addition of Vemurafenib provides little benefit and may induce paradoxical activation if the ERK blockade is incomplete.
References
-
Morris, E. J., et al. (2013).[8] "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors."[9] Cancer Discovery, 3(7), 742-750.[8][9]
-
Sullivan, R. J., et al. (2018). "First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study." Cancer Discovery, 8(2), 184-195.
-
Samatar, A. A., & Poulikakos, P. I. (2014). "Targeting the B-RAF signaling pathway in cancer." Nature Reviews Drug Discovery, 13(12), 928-942.
-
Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440-446.
Sources
- 1. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. racuraoncology.com [racuraoncology.com]
- 8. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating DUSP6 Downregulation by the ERK Inhibitor SCH772984
In the intricate world of cellular signaling, the Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, stands as a central regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the final kinases in this cascade, and their inhibition offers a promising strategy to counteract aberrant signaling. SCH772984 is a potent and specific inhibitor of ERK1/2, and understanding its full biological impact is crucial for its effective use in research and drug development.[2]
One of the key downstream events of ERK signaling is the transcriptional regulation of other proteins, creating complex feedback loops. A critical negative feedback regulator of the ERK pathway is the Dual-Specificity Phosphatase 6 (DUSP6), also known as MAP Kinase Phosphatase 3 (MKP-3).[3] DUSP6 specifically dephosphorylates and inactivates ERK in the cytoplasm, thus attenuating the signaling cascade.[3] The expression of DUSP6 itself is induced by active ERK signaling, forming a classic negative feedback loop.[4] Therefore, when ERK1/2 is effectively inhibited by a compound like SCH772984, a corresponding downregulation of DUSP6 expression is expected.
This guide provides a comprehensive framework for researchers to independently validate the downregulation of DUSP6 following treatment with SCH772984. We will delve into the mechanistic rationale, compare SCH772984 with alternative ERK inhibitors, and provide detailed, field-tested protocols for robust experimental validation.
The Interplay of ERK Signaling and DUSP6 Expression
The regulation of DUSP6 expression by ERK signaling is a well-documented example of a negative feedback mechanism. Activated ERK translocates to the nucleus and phosphorylates transcription factors, such as members of the Ets family (e.g., ETS1).[5] These activated transcription factors then bind to the promoter region of the DUSP6 gene, driving its transcription.[6] The resulting DUSP6 protein then acts in the cytoplasm to dephosphorylate and inactivate ERK, thus dampening the very signal that led to its production.
This tight regulatory loop ensures a transient and controlled ERK signaling response. When an inhibitor like SCH772984 blocks ERK activity, the downstream phosphorylation of transcription factors like ETS1 is prevented. Consequently, the transcriptional activation of the DUSP6 gene is reduced, leading to a decrease in both DUSP6 mRNA and protein levels. Validating this downregulation serves as a critical pharmacodynamic biomarker, confirming the on-target activity of SCH772984 in a cellular context.
Caption: ERK signaling pathway and the DUSP6 negative feedback loop.
A Comparative Look at ERK Inhibitors
SCH772984 is a dual-mechanism inhibitor, meaning it not only blocks the catalytic activity of ERK but also prevents its phosphorylation by MEK.[7] This can lead to a more profound and sustained inhibition of the pathway. However, several other ERK inhibitors are available, each with distinct properties.
| Inhibitor | Mechanism of Action | Key Characteristics | Reference |
| SCH772984 | Dual-mechanism inhibitor (catalytic and phosphorylation) | Potent and specific; may not increase p-ERK levels upon treatment. | [7] |
| Ulixertinib (BVD-523) | ATP-competitive catalytic inhibitor | Orally bioavailable derivative of SCH772984; can lead to an increase in p-ERK levels as a feedback response. | [2] |
| GDC-0994 | ATP-competitive catalytic inhibitor | Highly selective for ERK1/2; treatment often results in increased p-ERK levels. | [8] |
The choice of inhibitor can influence the experimental outcome, particularly when assessing changes in ERK phosphorylation itself. However, for the purpose of validating the downregulation of a downstream target like DUSP6, all three should theoretically produce a similar decrease in its expression.
Experimental Validation: A Step-by-Step Guide
To robustly validate the downregulation of DUSP6 by SCH772984, we recommend a two-pronged approach: quantifying the decrease in DUSP6 protein levels by Western Blotting and measuring the reduction in DUSP6 mRNA levels using Reverse Transcription Quantitative PCR (RT-qPCR).
Workflow for Validating DUSP6 Downregulation
Caption: Experimental workflow for validating DUSP6 downregulation.
Western Blotting for DUSP6 Protein Levels
Western blotting provides a semi-quantitative assessment of protein levels. A decrease in the DUSP6 protein band intensity following SCH772984 treatment is the expected outcome.
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose a cell line with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant cancer cell lines) to ensure a detectable baseline level of DUSP6.
-
Loading Control: Use of a housekeeping protein (e.g., GAPDH, β-actin) is essential to normalize for any variations in protein loading between lanes, ensuring that observed changes in DUSP6 are genuine.
-
Antibody Validation: Employing a well-validated antibody is critical for specificity and reliable results. The rabbit monoclonal antibody [EPR129Y] (Abcam, ab76310) has been knockout-validated and is highly cited for DUSP6 detection.[9][10]
Step-by-Step Protocol:
-
Cell Treatment: Seed your chosen cells and allow them to adhere. Treat the cells with the desired concentrations of SCH772984 and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DUSP6 (e.g., Abcam ab76310, 1:1000 dilution) and a loading control antibody (e.g., anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the DUSP6 band intensity to the corresponding loading control band intensity.
| Reagent/Parameter | Recommendation |
| Primary Antibody | Anti-DUSP6 [EPR129Y] (Abcam, ab76310), 1:1000 dilution |
| Loading Control | Anti-GAPDH or Anti-β-actin |
| Cell Lysate | 20-30 µg per lane |
| Blocking Buffer | 5% non-fat milk or BSA in TBST |
RT-qPCR for DUSP6 mRNA Levels
RT-qPCR is a highly sensitive and quantitative method to measure changes in gene expression. This technique will confirm that the SCH772984-induced decrease in DUSP6 protein is a result of reduced gene transcription.
Causality Behind Experimental Choices:
-
RNA Integrity: High-quality, intact RNA is paramount for accurate RT-qPCR results. Use of an RNA purification kit and verification of RNA integrity are crucial steps.
-
Reference Genes: Normalizing DUSP6 expression to one or more stable reference (housekeeping) genes (e.g., GAPDH, ACTB) is essential to control for variations in RNA input and reverse transcription efficiency.
-
Primer Specificity: Using validated primer pairs that specifically amplify the DUSP6 transcript is critical to avoid non-specific amplification and ensure data accuracy.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with SCH772984 and a vehicle control as described for the Western blot.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and validated primers for DUSP6 and a reference gene.
-
Data Analysis: Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the SCH772984-treated samples to the vehicle control.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Human DUSP6 | CTCGGATCACTGGAGCCAAAAC | GTCACAGTGACTGAGCGGCTAA | [11] |
| Human DUSP6 | GAGTCTGACCTTGACCGAGACCCCAA | TTCCTCCAACACGTCCAAGTTGGTGGAGTC | [6] |
| Human GAPDH | AACGACCCCTTCATTGACCT | TGGAAGATGGTGATGGGCTT | [12] |
Interpreting the Results
A successful validation will demonstrate a dose-dependent decrease in both DUSP6 protein and mRNA levels in cells treated with SCH772984 compared to the vehicle-treated control cells. The Western blot will show fainter DUSP6 bands at the expected molecular weight, and the RT-qPCR will yield higher Ct values (indicating lower initial transcript levels), resulting in a calculated fold-change of less than one.
By employing these robust and well-referenced methodologies, researchers can confidently validate the on-target effect of SCH772984 in suppressing the ERK signaling pathway, as evidenced by the downregulation of its key negative feedback regulator, DUSP6. This validation is a critical step in the preclinical assessment of this and other ERK pathway inhibitors.
References
-
McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., ... & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1263-1284. [Link]
-
Lito, P., Saborowski, A., Yue, J., Solomon, M., Joseph, E., Gadal, S., ... & Rosen, N. (2014). Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors. Cancer cell, 25(5), 697-710. [Link]
-
Unni, E., Gagliardi, M., & Martin, G. S. (2010). Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells. Carcinogenesis, 31(5), 772-779. [Link]
-
Unni, E., Gagliardi, M., & Martin, G. S. (2010). Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells. Carcinogenesis, 31(5), 772-779. [Link]
-
Furukawa, T., Sunamura, M., Motoi, F., Matsuno, S., & Horii, A. (2003). Potential tumor suppressive pathway involving DUSP6/MKP-3 in pancreatic cancer. The American journal of pathology, 162(6), 1807-1815. [Link]
-
Groom, L. A., Sneddon, A. A., Al-Kharusi, M., Vernon, A. E., & Keyse, S. M. (1996). The DUSP6/MKP-3 protein phosphatase is a nuclear and cytoplasmic enzyme that is selectively expressed in differentiated tissues and is induced by growth factors. Journal of Biological Chemistry, 271(49), 31445-31452. [Link]
-
Pan, Y., Short, J. L., Newman, M., Gyllenhaal, E. F., Yoo, H. S., LaDu, M. J., ... & Tai, L. M. (2022). Dual-specificity protein phosphatase 6 (DUSP6) overexpression reduces amyloid load and improves memory deficits in male 5xFAD mice. Molecular Neurodegeneration, 17(1), 1-19. [Link]
-
Morris, E. J., Jha, S., Restaino, C. R., Dayananth, P., Zhu, H., Cooper, A., ... & Lito, P. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer discovery, 3(7), 742-750. [Link]
-
Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Chou, K. J., Diaz, D., ... & Brandhuber, B. J. (2016). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Molecular cancer therapeutics, 15(5), 853-862. [Link]
-
Sullivan, R. J., Infante, J. R., Janku, F., Wong, D. J., Sosman, J. A., Keedy, V., ... & Wigginton, J. M. (2018). First-in-class ERK1/2 inhibitor ulixertinib (BVD-523) in patients with MAPK mutant advanced solid tumors: results of a phase I dose-escalation and expansion study. Cancer discovery, 8(2), 184-195. [Link]
-
Hatzivassiliou, G., Liu, B., O'Brien, C., Spoerke, J. M., Hoeflich, K. P., Haverty, P. M., ... & Friedman, L. S. (2013). ERK inhibition overcomes acquired resistance to MEK inhibitors. Molecular cancer therapeutics, 12(7), 1145-1154. [Link]
-
Caunt, C. J., & Keyse, S. M. (2013). Dual-specificity MAP kinase phosphatases (MKPs): shaping the outcome of MAP kinase signalling. FEBS journal, 280(2), 489-504. [Link]
-
OriGene Technologies. (n.d.). DUSP6 Human qPCR Primer Pair. Retrieved February 9, 2026, from [Link]
-
Blake, J. F., et al. (2016). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Molecular Cancer Therapeutics, 15(5), 853-862. [Link]
-
Lito, P., et al. (2014). Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors. Cancer Cell, 25(5), 697-710. [Link]
-
Jha, S., et al. (2019). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics, 18(11), 2154-2165. [Link]
-
Cassé, F., et al. (2017). DUSP5 and DUSP6, two ERK specific phosphatases, are markers of a higher MAPK signaling activation in BRAF mutated thyroid cancers. PLoS One, 12(9), e0184823. [Link]
-
Unni, E., et al. (2010). Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells. Carcinogenesis, 31(5), 772-779. [Link]
-
OriGene Technologies. (n.d.). DUSP6 Human qPCR Primer Pair. Retrieved February 9, 2026, from [Link]
Sources
- 1. Dual-specificity phosphatase 6 (DUSP6): a review of its molecular characteristics and clinical relevance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dusp6 is a genetic modifier of growth through enhanced ERK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUSP5 and DUSP6, two ERK specific phosphatases, are markers of a higher MAPK signaling activation in BRAF mutated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-DUSP6 recombinant antibody [EPR129Y] (ab76310) | Abcam [abcam.com]
- 10. DUSP6 antibody | antibody review based on formal publications [labome.com]
- 11. origene.com [origene.com]
- 12. Dual-specificity protein phosphatase 6 (DUSP6) overexpression reduces amyloid load and improves memory deficits in male 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SCH772984 Mechanism and Downstream Impact on RSK1 & ETS1
This guide provides an in-depth technical analysis of SCH772984, a potent and selective ERK1/2 inhibitor, focusing on its modulation of downstream targets RSK1 and ETS1. It is designed for researchers requiring actionable experimental insights and comparative data.
Part 1: Executive Summary & Mechanistic Insight
SCH772984 is a highly potent, ATP-competitive inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1][2][3] Unlike upstream MEK inhibitors (e.g., Trametinib) that prevent ERK phosphorylation, SCH772984 directly inhibits the catalytic activity of ERK.
Critical Nomenclature Note: Early publications, notably Morris et al. (Mol Cancer 2014), contained a typographical error referring to this compound as "SCH722984". An erratum confirmed the correct designation is SCH772984 . Researchers purchasing or citing this compound must use the "77" designation to ensure chemical accuracy.
Mechanism of Action
SCH772984 binds to the ATP-binding pocket of ERK1/2.[1][4][5] Crystallographic data reveals it induces a unique conformation in the phosphate-binding loop (P-loop), distinct from other kinase inhibitors. This binding mode results in:
-
Direct Catalytic Inhibition: Prevents ERK from phosphorylating downstream substrates.
-
Prevention of Activation: Stabilizes ERK in a conformation that is resistant to activation by MEK, effectively shutting down the pathway even if upstream signaling (RAS/RAF/MEK) is hyperactive.[1]
Impact on Downstream Targets[1][2][6]
1. RSK1 (p90 Ribosomal S6 Kinase 1)
RSK1 is a direct cytosolic substrate of ERK.
-
Effect: SCH772984 induces rapid and complete dephosphorylation of RSK1 at residues T359/S363.
-
Significance: p-RSK inhibition is the primary biomarker for SCH772984 efficacy. In sensitive BRAF-mutant melanoma lines (e.g., A375, LOXIMV1), p-RSK signals vanish within 1 hour of treatment at 500 nM.
2. ETS1 (E26 Transformation-Specific Transcription Factor 1)
ETS1 is a nuclear transcription factor phosphorylated by ERK.
-
Effect: While SCH772984 inhibits the catalytic phosphorylation of ETS1 (preventing transcriptional activation), it does not significantly alter total ETS1 protein levels or disrupt ETS1-PAX3 protein-protein interactions in melanoma contexts.[6]
-
Expert Insight: This distinction is vital. Unlike degraders, SCH772984 silences the activity of ETS1 without removing the protein structure, which may leave non-canonical scaffolding functions intact.
Part 2: Comparative Analysis
The following table contrasts SCH772984 with clinically relevant alternatives.
Table 1: ERK Inhibitor Performance Comparison
| Feature | SCH772984 | Ulixertinib (BVD-523) | GDC-0994 |
| Primary Target | ERK1/2 | ERK1/2 | ERK1/2 |
| Mechanism | ATP-competitive; induces P-loop pocket | ATP-competitive; reversible | ATP-competitive |
| IC50 (Cell-free) | ERK1: 4 nM / ERK2: 1 nM | ERK1: <0.3 nM / ERK2: <0.3 nM | ERK1: 6.1 nM / ERK2: 3.1 nM |
| p-RSK Inhibition | Complete (<1 µM) | Complete | Complete |
| Effect on p-ERK | Prevents activation (lowers p-ERK) | Often induces feedback hyper-phosphorylation | Induces feedback hyper-phosphorylation |
| Clinical Status | Preclinical / Tool Compound | Phase I/II (Clinical) | Discontinued (Safety/Efficacy) |
| Key Advantage | Extremely high selectivity; prevents MEK-mediated activation. | Broader clinical safety data; effective in resistant models.[1] | Oral bioavailability established. |
Pathway Visualization
The diagram below illustrates the blockade point of SCH772984 relative to upstream inhibitors and its divergence in effect on RSK1 versus ETS1.
Figure 1: Mechanism of SCH772984 within the MAPK signaling cascade.[7] Note the dual inhibition of cytosolic (RSK1) and nuclear (ETS1) signaling arms.
Part 3: Experimental Protocols
To validate SCH772984 activity, the following protocols are recommended. These are designed to be self-validating by including necessary controls.
Protocol A: Western Blot Validation of Target Inhibition
Objective: Assess the efficacy of SCH772984 by monitoring the phosphorylation status of RSK1.
Reagents:
-
Inhibitor: SCH772984 (Dissolved in DMSO, 10 mM stock).
-
Cell Line: BRAF-mutant Melanoma (e.g., A375) or KRAS-mutant Pancreatic (e.g., MIA PaCa-2).
-
Primary Antibodies:
-
Anti-p-RSK1 (Thr359/Ser363) [Critical Readout]
-
Anti-Total RSK1 [Loading Control 1]
-
Anti-p-ERK1/2 (Thr202/Tyr204) [Mechanism Check]
-
Anti-Beta-Actin/GAPDH [Loading Control 2]
-
Workflow:
-
Seeding: Plate cells at 70% confluency in 6-well plates. Allow attachment overnight.
-
Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 16 hours to reduce basal noise, though SCH772984 is potent enough to work in full serum.
-
Treatment:
-
Control: DMSO (0.1%).
-
Low Dose: 10 nM SCH772984.[2]
-
High Dose: 500 nM SCH772984.
-
Timepoint: Incubate for 2 hours at 37°C.
-
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Detection: Perform SDS-PAGE and Western Blot.
Expected Results:
-
p-RSK: Complete disappearance at 500 nM; significant reduction at 10 nM.
-
p-ERK: Levels may decrease (unlike Ulixertinib which often causes p-ERK accumulation due to feedback loop loss).
-
Total RSK: Unchanged.
Protocol B: In Vitro Kinase Assay (Direct Inhibition)
Objective: Quantify IC50 against purified ERK2.
Methodology:
-
Enzyme: Recombinant active ERK2 (0.3 ng/reaction).[5]
-
Substrate: MBP (Myelin Basic Protein) or synthetic peptide.
-
Reaction Buffer: 25 mM MOPS (pH 7.2), 12.5 mM Beta-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
Procedure:
-
Prepare 8-point dilution series of SCH772984.[5]
-
Incubate Enzyme + Inhibitor for 15 mins at RT.
-
Add ATP (10 µM) and Substrate to initiate.
-
Incubate 45 mins at RT.
-
Stop reaction (e.g., using phosphoric acid for radiometric or EDTA for fluorescence).
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating SCH772984 efficacy in vitro.
Part 4: References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery. (Primary source for SCH772984 discovery and mechanism).
-
Yao, Z., et al. (2014). Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma. Molecular Cancer.[8][9] (Note: Corrects the "SCH722984" typo).
-
Selleck Chemicals. SCH772984 Product Data and Kinase Selectivity Profile.
-
O'Hayer, K. M., et al. (2021). Targeting pan-ETS factors inhibits melanoma progression. (Details the effect of SCH772984 on ETS1/PAX3 interaction).
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting pan-ETS factors inhibits melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Ribosomal S6 Kinase 1 (RSK1) Inhibition by S100B Protein: MODULATION OF THE EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK) SIGNALING CASCADE IN A CALCIUM-DEPENDENT WAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: SCH772984 vs. Classical Type I ERK Inhibitors
Executive Summary
The development of ERK1/2 inhibitors represents the final frontier in targeting the MAPK pathway, specifically for overcoming resistance to BRAF and MEK inhibitors. This guide compares SCH772984 , a potent "dual-mechanism" inhibitor, against Classical Type I ATP-competitive inhibitors (represented by compounds like Ulixertinib/BVD-523 or GDC-0994).
While both classes compete for the ATP binding site, they differ fundamentally in their impact on upstream signaling dynamics. Classical Type I inhibitors often induce a paradoxical increase in ERK phosphorylation (pERK) due to loss of negative feedback. In contrast, SCH772984 induces a unique conformational change that prevents upstream activation by MEK, effectively silencing both the catalytic activity and the activation status of the kinase.
| Feature | Classical Type I (e.g., Ulixertinib) | SCH772984 |
| Binding Mode | ATP-Competitive (DFG-in) | Atypical ATP-Competitive (Induced Pocket) |
| Mechanism | Inhibition of Catalysis (IOC) | Dual: IOC + Prevention of Activation (POA) |
| pERK Status (T202/Y204) | Increased (Feedback Loop Relief) | Decreased (Steric Blockade of MEK) |
| pRSK Status (Substrate) | Decreased | Decreased |
| Residence Time | Variable (Often Moderate) | Prolonged (Slow Off-Rate) |
Mechanistic Distinction: The "Prevention of Activation" Paradox
To understand the superiority of SCH772984 in specific contexts, one must analyze the feedback loops inherent to the RAS-RAF-MEK-ERK pathway.
The Classical Type I Problem (Feedback Relief)
Standard Type I inhibitors bind the active kinase conformation (DFG-in). They effectively block the transfer of phosphate to downstream substrates (like RSK). However, by shutting down the pathway output, they relieve the negative feedback loops (e.g., ERK-mediated phosphorylation of RAF/SOS). This causes upstream kinases (MEK) to become hyperactive, flooding ERK with phosphorylation signals. Since the inhibitor only blocks output, the ERK protein itself becomes hyper-phosphorylated (pERK accumulation).
The SCH772984 Solution (Dual Mechanism)
SCH772984 binds the ATP pocket but induces a distinct conformational change—specifically involving the P-loop and
Figure 1: Differential impact of Classical Type I vs. SCH772984 on the ERK signaling cascade.[1][2] Note that Classical inhibitors block downstream signaling but allow pERK accumulation, whereas SCH772984 blocks the cascade at the activation step.
Experimental Validation Protocols
To validate the "Dual Mechanism" and "Residence Time" advantages of SCH772984, the following self-validating protocols are recommended.
Protocol A: The Phospho-Divergence Assay (Western Blot)
Objective: Distinguish between Catalytic-Only (Type I) and Dual-Mechanism inhibition.
-
Cell Line Selection: Use BRAF-mutant cells (e.g., A375 or COLO205) where the MAPK pathway is constitutively active.
-
Treatment:
-
Group A: DMSO Control.[3]
-
Group B: Classical Type I (e.g., Ulixertinib, 100 nM).
-
Group C: SCH772984 (100 nM).
-
-
Incubation: 2 hours at 37°C.
-
Lysis: Lysis buffer containing phosphatase inhibitors (Na3VO4, NaF) is critical to preserve the transient pERK state.
-
Detection Targets:
-
pRSK (S380): Readout for catalytic inhibition (Should be LOW for both B and C).
-
pERK1/2 (T202/Y204): The discriminator.[4]
-
Result B (Classical):High/Unchanged (due to feedback loss).
-
Result C (SCH772984):Low/Absent (due to prevention of activation).
-
-
Protocol B: Jump-Dilution (Washout) Assay for Residence Time
Objective: Determine the drug's "off-rate" (k_off), a proxy for Type II-like binding stability.
-
Enzyme Complex Formation: Incubate recombinant ERK2 (10 nM) with inhibitor (10x IC50 concentration) for 1 hour to reach equilibrium.
-
Jump Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP (Km concentration) and substrate (e.g., MBP or peptide).
-
Note: This massive dilution drops the free inhibitor concentration below IC50, forcing the bound inhibitor to dissociate to restore equilibrium.
-
-
Measurement: Monitor kinase activity (ADP production via TR-FRET or Transcreener) continuously over 60 minutes.
-
Analysis:
-
Plot product formation vs. time.
-
Fast Off-Rate (Classical Type I): Activity recovers rapidly (linear slope returns quickly).
-
Slow Off-Rate (SCH772984): Activity remains suppressed for an extended period (curved lag phase).
-
Figure 2: Jump-Dilution workflow to measure residence time. SCH772984 typically exhibits a 'lag' in activity recovery, indicating a slow dissociation rate.
Comparative Data Summary
The following table synthesizes data from key structural and pharmacological studies (see References).
| Metric | Classical Type I (e.g., GDC-0994) | SCH772984 | Biological Implication |
| IC50 (ERK1) | ~1–10 nM | 0.5–2 nM | SCH772984 shows superior potency in cell-free assays. |
| Mechanism | Catalytic Inhibition (IOC) | IOC + Prevention of Activation (POA) | SCH772984 prevents nuclear translocation of ERK more effectively. |
| Feedback Response | Hyper-phosphorylation of MEK & ERK | Hyper-phosphorylation of MEK only | SCH772984 breaks the loop at the MEK-ERK node. |
| Resistance Profile | Vulnerable to MEK amplification | Effective in BRAF/MEK resistant lines | SCH772984 retains efficacy where upstream inhibitors fail. |
| Off-Target | Generally Selective | High Selectivity (Kinome Scan) | Both are highly selective, but SCH binding mode is more restrictive. |
Expert Insight: Causality & Application
Why choose SCH772984? In drug discovery, the "residence time" hypothesis suggests that the duration of target engagement predicts in vivo efficacy better than thermodynamic affinity (IC50). SCH772984 behaves similarly to Type II inhibitors (which bind the inactive DFG-out state) by locking the kinase in a conformation that is slow to release the drug.
However, the critical differentiator is the prevention of activation . By sterically hindering MEK from phosphorylating ERK, SCH772984 acts as a "functional wall" in the pathway.
-
Use Case: Use SCH772984 when studying resistance mechanisms involving pathway reactivation or when "silencing" the total ERK signal (catalytic + non-catalytic functions) is required.
-
Use Case: Use Classical Type I inhibitors if the goal is strictly to study downstream substrate phosphorylation (RSK/ELK1) without perturbing the upstream kinase status.
References
-
Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors."[5] Cancer Discovery. Link
-
Ohori, M., et al. (2014). "SCH772984 inhibits ERK1/2 via a dual mechanism involving the suppression of activation loop phosphorylation." Molecular Cancer Therapeutics. Link
-
Blake, J. F., et al. (2016). "Discovery of the Clinical Candidate GDC-0994, an Orally Bioavailable Inhibitor of ERK1/2." ACS Medicinal Chemistry Letters. Link
-
Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research. Link
-
Samatar, A. A., & Poulikakos, P. I. (2014). "Targeting RAS–ERK signalling in cancer: promises and challenges." Nature Reviews Drug Discovery. Link
Sources
Technical Guide: Validating ERK Pathway Suppression via RNA-seq with SCH772984 (Ulixertinib)
Executive Summary
SCH772984 (Ulixertinib) represents a class of reversible, ATP-competitive ERK1/2 inhibitors designed to overcome the limitations of upstream MEK inhibitors (e.g., Trametinib). While Western Blotting (p-ERK/t-ERK) provides a snapshot of kinase phosphorylation, it fails to capture the functional transcriptional output of the MAPK pathway, particularly in the context of rapid feedback loop reactivation.
This guide details a rigorous workflow to validate functional ERK pathway suppression using RNA-sequencing . By focusing on the transcriptional downregulation of specific Immediate Early Genes (IEGs) and negative feedback regulators (e.g., DUSP6, SPRY2), researchers can distinguish between transient kinase inhibition and durable pathway silencing.
Part 1: Mechanism of Action & Comparative Logic
The Biological Rationale
The MAPK signaling cascade (RAS
-
The MEK Inhibitor Problem: Drugs like Trametinib inhibit MEK.[1][2][3] This stops ERK phosphorylation initially.[4] However, the loss of ERK activity removes the negative feedback clamp on RAF. RAF becomes hyper-active, often overwhelming the MEK inhibitor (pathway rebound).
-
The SCH772984 Solution: As a "Dual-Mechanism" inhibitor, SCH772984 binds ERK1/2 directly. It inhibits catalytic activity and induces a conformational change that prevents MEK from phosphorylating ERK. Because it targets the final node, upstream feedback reactivation (RAF/MEK hyper-activation) becomes irrelevant—the signal cannot pass ERK.
Pathway Visualization
The following diagram illustrates the feedback dynamics and the precise intervention point of SCH772984 versus standard-of-care MEK inhibitors.
Figure 1: MAPK Signaling Cascade. Note the dashed red line representing negative feedback. MEK inhibition often breaks this loop, causing upstream accumulation. SCH772984 blocks the terminal node, rendering upstream accumulation futile.
Comparative Efficacy Table
| Feature | Trametinib (MEKi) | SCH772984 (ERKi) | GDC-0994 (ERKi) |
| Target | MEK1 / MEK2 | ERK1 / ERK2 | ERK1 / ERK2 |
| Mechanism | Allosteric Inhibition | ATP-competitive + Activation Loop Blockade | ATP-competitive |
| Resistance Profile | Vulnerable to RAF hyper-activation and MEK mutations. | Effective in MEKi-resistant models; prevents reactivation. | Effective, but less potent suppression of nuclear translocation than SCH772984. |
| RNA-seq Signature | Downregulates DUSP/SPRY, but rebound often observed at >24h. | Deep, sustained downregulation of DUSP/SPRY signatures. | Similar to SCH, but potentially narrower therapeutic window. |
Part 2: The RNA-seq Validation Strategy
To confirm functional suppression, you must look beyond general cell cycle arrest genes (like CDKs) which can be influenced by general stress. You must quantify the MAPK Pathway Activity Score (MPAS) .
The "MPAS" Gene Signature
These genes are transcriptional targets of ERK. Their expression is a direct readout of ERK kinase activity. If SCH772984 is working, these transcripts should collapse.
| Gene Symbol | Full Name | Function | Expected Change (Inhibition) |
| DUSP6 | Dual Specificity Phosphatase 6 | Negative feedback regulator; dephosphorylates ERK.[4][5] | Strong Decrease (Log2FC < -1.5) |
| SPRY2 | Sprouty RTK Signaling Antagonist 2 | Inhibits RAS/RAF signaling. | Strong Decrease |
| SPRY4 | Sprouty RTK Signaling Antagonist 4 | Inhibits RAS/RAF signaling. | Decrease |
| ETV4 | ETS Variant Transcription Factor 4 | Transcription factor; promotes proliferation. | Decrease |
| ETV5 | ETS Variant Transcription Factor 5 | Transcription factor. | Decrease |
| EGR1 | Early Growth Response 1 | Immediate Early Gene (IEG). | Rapid Decrease (2-4h) |
Part 3: Experimental Protocol
Phase 1: Cell Treatment & Lysis
Objective: Capture the transcriptional state at the nadir of pathway activity.
-
Cell Seeding: Seed cells (e.g., A375, HCT116) to reach 60-70% confluency on the day of treatment. Do not over-confluence, as contact inhibition naturally suppresses ERK.
-
Dose Determination: Use the IC90 determined via viability assays (typically 200nM - 500nM for SCH772984, cell line dependent).
-
Treatment Groups:
-
Control: DMSO (0.1%)
-
Comparator: Trametinib (at equipotent IC90).
-
Experimental: SCH772984 (at IC90).
-
-
Timepoints (Critical):
-
4 Hours: Optimal for Immediate Early Genes (EGR1, FOS). Confirms direct pathway engagement.
-
24 Hours: Optimal for Feedback Regulators (DUSP6, SPRY2) and phenotypic markers.
-
-
Lysis: Wash 1x with ice-cold PBS. Lyse directly in RLT Buffer (Qiagen) + Beta-mercaptoethanol to stabilize RNA immediately.
Phase 2: RNA-seq Workflow
Objective: Generate high-fidelity library for differential expression analysis.
Figure 2: RNA-seq Workflow.[6] Ensure RNA Integrity Number (RIN) > 8.0 to prevent degradation bias in sensitive transcripts like DUSP6.
Phase 3: Bioinformatic Analysis
Objective: Quantify pathway suppression.
-
Alignment: Align reads to reference genome (GRCh38) using STAR or HISAT2.
-
Quantification: Count reads using featureCounts or Salmon.
-
Normalization: Use DESeq2 (R) for normalization and differential expression.
-
Validation Logic (The "Trust" Check):
-
Step 1: Filter for genes with padj < 0.05.
-
Step 2: Extract the "MPAS" gene list (DUSP6, SPRY2, ETV4, ETV5).
-
Step 3: Calculate the Z-score of the MPAS signature for each sample.
-
Success Criteria: SCH772984 treated samples must show a significantly lower mean Z-score for MPAS genes compared to DMSO (p < 0.001).
-
Part 4: Data Interpretation & Troubleshooting
Interpreting the Volcano Plot
When plotting SCH772984 vs. DMSO:
-
Top Left Quadrant (Downregulated): Should contain DUSP6, SPRY2, ETV4, EGR1.
-
Top Right Quadrant (Upregulated): May contain compensatory receptor tyrosine kinases (e.g., ERBB3, FGFR2) due to the loss of negative feedback. This confirms the drug is working mechanistically, even if it seems counter-intuitive.
Troubleshooting Common Issues
-
Issue: DUSP6 levels are low in the DMSO control.
-
Cause: Cells were too confluent or serum-starved too long before treatment.
-
Fix: Ensure cells are in log-phase growth with fresh media 24h prior to treatment.
-
-
Issue: SCH772984 shows weak suppression compared to Trametinib.
-
Cause: Incorrect dosage or timepoint. SCH772984 is reversible; ensure rapid lysis.
-
Fix: Verify IC50 via CellTiter-Glo before RNA-seq.
-
References
-
Germann, U. A., et al. (2017).[2] "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib)." Molecular Cancer Therapeutics. Link
-
Pratilas, C. A., et al. (2009). "Genetic alteration of the RAF-MEK-ERK pathway defines clinical response to MEK inhibitors." Proceedings of the National Academy of Sciences. Link
-
Wagle, M. C., et al. (2018). "A transcriptional MAPK Pathway Activity Score (MPAS) is a clinically relevant biomarker in multiple cancer types." NPJ Precision Oncology. Link
-
Merchant, M., et al. (2017). "Combined inhibition of MEK and ERK1/2 overcomes therapy resistance in BRAF-mutant melanoma." Oncotarget. Link
-
Lito, P., et al. (2014). "Relief of Profound Feedback Inhibition of Mitogenic Signaling by RAF Inhibitors Attenuates Their Activity in BRAFV600E Melanomas." Cancer Cell. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomed-valley.com [biomed-valley.com]
- 3. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. europeanreview.org [europeanreview.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: Advantages of SCH772984 Over MEK Inhibitors in Drug Resistance Models
Executive Summary
SCH772984 (also known as ERK inhibitor) represents a paradigm shift in targeting the MAPK signaling cascade. Unlike MEK inhibitors (MEKi) such as trametinib or selumetinib, which frequently suffer from acquired resistance via upstream pathway reactivation or feedback loop abrogation, SCH772984 functions as a dual-mechanism inhibitor . It not only competitively inhibits the ATP-binding site of ERK1/2 but also induces a conformational change that prevents MEK from phosphorylating ERK.[1][2] This "double-lock" mechanism effectively silences the pathway even in the presence of hyperactive upstream signaling (e.g., BRAF amplifications, MEK mutations), making it a critical tool for overcoming resistance in refractory oncology models.
Mechanistic Superiority: The "Double-Lock" Effect
To understand the advantage of SCH772984, one must analyze the failure modes of standard MEK inhibitors.
The Failure of MEK Inhibitors (The Paradox)
MEK inhibitors act allosterically to inhibit MEK kinase activity. However, the MAPK pathway is regulated by strong negative feedback loops. When MEK is inhibited, ERK phosphorylation (pERK) drops, leading to the loss of negative feedback on upstream nodes like RTKs, RAS, and RAF. This often results in paradoxical pathway reactivation , where the cell compensates by hyper-activating upstream signals that eventually overwhelm the inhibitor or bypass it via parallel isoforms.
The SCH772984 Solution
SCH772984 is not merely an ATP-competitive inhibitor.[1][2][3][4] It possesses a unique mechanism that addresses the reactivation problem:
-
Catalytic Inhibition: It binds to the ATP pocket, blocking the kinase activity of ERK1/2 (IC50 < 5 nM).[1][2]
-
Activation Blockade: It stabilizes ERK in a conformation that is inaccessible to MEK . Consequently, even if MEK is hyper-activated (due to resistance mutations or feedback loss), it cannot phosphorylate ERK.
Key Outcome: Unlike other ERK inhibitors (e.g., GDC-0994) which may inhibit activity but allow high levels of pERK to accumulate, SCH772984 depletes both the activity and the phosphorylation status of ERK.
Visualization: Pathway Dynamics & Inhibition Nodes
Comparative Performance Analysis
The following data summarizes the advantages of SCH772984 in direct comparison to MEK inhibitors in resistant models (e.g., BRAF-mutant melanoma or KRAS-mutant lines).
| Feature | MEK Inhibitors (e.g., Trametinib) | SCH772984 | Advantage |
| Primary Target | MEK1/2 (Allosteric) | ERK1/2 (ATP-competitive) | Targets the terminal node, preventing downstream bypass. |
| pERK Status | Initially decreases, but often rebounds due to feedback loss. | Sustained depletion. Prevents MEK from re-phosphorylating ERK. | Prevents "pathway rebound" seen in drug-tolerant cells. |
| Resistance Mechanism: MEK Mutation | Vulnerable. Mutations in MEK pocket render drugs ineffective. | Resistant. Acts downstream of MEK; effective regardless of MEK status. | Overcomes acquired MEK mutations.[5] |
| Resistance Mechanism: BRAF Amplification | Vulnerable. High BRAF titer overwhelms MEK inhibition. | Resistant. Blocks the final effector regardless of upstream signal intensity. | High efficacy in amplified models. |
| IC50 (Cellular) | ~0.5 - 10 nM (Sensitive lines) | 1 - 10 nM (Maintains potency in MEKi-resistant lines) | Consistent potency across resistant genotypes. |
Experimental Protocols
To validate the efficacy of SCH772984 in your specific resistant models, use the following self-validating protocols.
Protocol A: The "Rebound" Assay (Western Blot Dynamics)
Objective: Demonstrate the ability of SCH772984 to prevent pathway reactivation compared to MEK inhibitors.[1][6]
Materials:
-
Cell Lines: BRAF-mutant parental (e.g., A375) and MEKi-resistant derivative.
-
Compounds: Trametinib (MEKi), SCH772984 (ERKi).[7]
-
Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK, pMEK, Actin.
Methodology:
-
Seeding: Plate cells at 70% confluency in 6-well plates.
-
Treatment: Treat cells with equipotent concentrations (e.g., 10 × IC50) of Trametinib or SCH772984.
-
Time Course: Harvest lysates at 1h, 24h, and 48h .
-
Rationale: 1h shows initial inhibition. 24-48h reveals feedback reactivation.
-
-
Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.
-
Validation Check:
-
Trametinib:[6][7] Expect low pERK at 1h, but potential recovery at 24-48h (rebound). pMEK should significantly increase (feedback loss).
-
SCH772984:[1][2][3][4][6][7][8][9][10][11][12][13] Expect complete loss of pERK at all time points. Note: Total ERK bands may shift due to mobility changes from inhibitor binding.
-
Protocol B: Differential Viability Profiling
Objective: Quantify the resistance factor (RF) shift.
Methodology:
-
Setup: Use a 384-well format. Seed 500-1000 cells/well.
-
Dosing: 10-point dose-response curve (10 µM to 0.1 nM).
-
Incubation: 72 hours.
-
Readout: CellTiter-Glo (ATP quantification).
-
Analysis: Calculate IC50.
-
Resistance Factor (RF) = IC50(Resistant) / IC50(Parental).
-
Success Metric: MEKi should show high RF (>100x) in resistant lines. SCH772984 should maintain an RF near 1-5x (indicating retained sensitivity).
-
Visualization: Experimental Workflow
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[13] Cancer Discovery, 3(7), 742-750.[12][13]
-
Hatzivassiliou, G., et al. (2012). ERK inhibition overcomes acquired resistance to MEK inhibitors. Molecular Cancer Therapeutics, 11(5), 1143-1154.
-
Wong, D. J., et al. (2014). Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma. Molecular Cancer, 13, 19.
-
Ohori, M., et al. (2019). SCH772984 is an ATP Competitive and Non-Competitive ERK1 and ERK2 Inhibitor.[1] SelleckChem / Pathway References.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ijmcmed.org [ijmcmed.org]
- 8. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
